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  • Product: Derpanicate
  • CAS: 99518-29-3

Core Science & Biosynthesis

Foundational

Derpanicate: Structural Deconstruction and Pharmacological Profiling of a Mutual Prodrug

Executive Summary Derpanicate (CAS 99518-29-3) is a synthetic, multi-targeted lipid-lowering agent originally developed by Edmond Pharma Srl[1]. Designed as a mutual prodrug, it covalently links four molecules of nicotin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derpanicate (CAS 99518-29-3) is a synthetic, multi-targeted lipid-lowering agent originally developed by Edmond Pharma Srl[1]. Designed as a mutual prodrug, it covalently links four molecules of nicotinic acid (niacin) to a single pantethine core via ester bonds[2]. By synergizing the distinct pharmacological profiles of both moieties, Derpanicate was engineered to overcome the pharmacokinetic limitations of its parent compounds, specifically aiming to mitigate the rapid-onset vasodilation ("niacin flush") while maximizing hepatic lipid modulation[3]. This whitepaper provides an in-depth technical analysis of its chemical architecture, mechanistic pathways, and laboratory synthesis protocols.

Chemical Architecture & Structural Deconstruction

The structural brilliance of Derpanicate lies in its tetra-esterification. Pantethine, the core scaffold, is a dimeric molecule consisting of two pantetheine units linked by a central, redox-sensitive disulfide bridge. Each pantetheine unit contains a pantothenic acid (Vitamin B5) moiety and a cysteamine group, providing a total of four free hydroxyl groups (two primary and two secondary)[2].

In Derpanicate, all four of these hydroxyls are esterified with nicotinic acid. This modification masks the highly hydrophilic hydroxyl groups, drastically increasing the molecule's overall lipophilicity. This enhanced lipophilicity facilitates superior cellular membrane permeation and alters the systemic release kinetics, allowing for a sustained, enzyme-mediated liberation of the active components[3].

G Derpanicate Derpanicate (Mutual Prodrug) Pantethine Pantethine Core (Dimeric Scaffold) Derpanicate->Pantethine Core Scaffold Nicotinic 4x Nicotinic Acid (Esterified Moieties) Derpanicate->Nicotinic Peripheral Esters Disulfide Central Disulfide Bond (Redox-Sensitive) Pantethine->Disulfide Pantothenic Pantothenic Acid (Vitamin B5 Precursor) Pantethine->Pantothenic Cysteamine Cysteamine (Thiol Donor) Pantethine->Cysteamine

Structural decomposition of the Derpanicate mutual prodrug scaffold.

Physicochemical Properties

The quantitative data defining the Derpanicate molecule is summarized below to facilitate analytical comparison and assay development:

PropertyValue
IUPAC Nomenclature Nicotinic acid, tetraester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide][2]
Common Name Derpanicate (Synonyms: Derpanicato, EP-182)[4]
CAS Registry Number 99518-29-3[2]
Molecular Formula C46H54N8O12S2[4]
Molecular Weight 975.12 g/mol [4]
Pharmacological Class Antihyperlipidemic / Cholesterol Inhibitor[1]
Structural Features 1x Disulfide bridge, 4x Nicotinate esters, 4x Amide bonds

Mechanistic Pathway & Pharmacodynamics

Upon entering systemic circulation, Derpanicate acts as a substrate for non-specific plasma and tissue esterases. The enzymatic hydrolysis of its ester bonds yields a 4:1 molar ratio of nicotinic acid to pantethine, initiating a dual-pronged pharmacological response.

  • Nicotinic Acid (Niacin) Pathway : The liberated nicotinic acid binds to the HCA2 (GPR109A) receptor located on adipocytes. This binding potently inhibits hormone-sensitive lipase, reducing the mobilization of free fatty acids (FFAs) to the liver. Consequently, hepatic synthesis of Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) is suppressed, while High-Density Lipoprotein (HDL) levels are elevated[3].

  • Pantethine Pathway : The pantethine core is reduced in vivo to pantetheine, which serves as a direct, rate-limiting precursor for Coenzyme A (CoA) biosynthesis. Increased intracellular CoA enhances hepatic lipid beta-oxidation. Furthermore, the cysteamine moiety derived from pantethine degradation acts as an inhibitor of key cholesterol synthesis enzymes, including HMG-CoA reductase[1].

Pathway Derp Derpanicate (Prodrug) Esterase Plasma/Tissue Esterases Derp->Esterase Hydrolysis Niacin Nicotinic Acid (Niacin) Esterase->Niacin 4 Equivalents Pantethine Pantethine Esterase->Pantethine 1 Equivalent GPR109A HCA2 / GPR109A Receptor (Adipose Tissue) Niacin->GPR109A CoA Coenzyme A Biosynthesis Pantethine->CoA Lipolysis Inhibition of Lipolysis (Decreased FFA) GPR109A->Lipolysis Outcome Reduced VLDL/LDL Elevated HDL Lipolysis->Outcome LipidMetab Modulation of Lipid Metabolism (Liver) CoA->LipidMetab LipidMetab->Outcome

Dual pharmacological signaling pathway of Derpanicate metabolites.

Experimental Protocols: Synthesis & Validation

The synthesis of Derpanicate requires precise control over reaction conditions to ensure complete tetra-esterification while preserving the fragile central disulfide bond. The following protocol establishes a self-validating system for the synthesis and structural confirmation of the compound.

Step-by-Step Methodology

Step 1: Reagent Preparation and Solvation

  • Action : Dissolve 1.0 equivalent of high-purity pantethine in anhydrous pyridine under an inert argon atmosphere.

  • Causality : Pyridine is selected as a dual-purpose reagent. It acts as an excellent solvent for the highly polar pantethine and serves as an acid scavenger. Neutralizing the hydrochloric acid (HCl) generated during esterification is critical; an acidic environment would rapidly cleave the redox-sensitive disulfide bridge of the pantethine core.

Step 2: Controlled Esterification

  • Action : Cool the reaction vessel to 0°C using an ice bath. Slowly add 4.5 equivalents of nicotinoyl chloride hydrochloride dropwise over 30 minutes. Allow the mixture to gradually warm to room temperature and stir for 24 hours.

  • Causality : The reaction between an acyl chloride and an alcohol is highly exothermic. Strict temperature control at 0°C prevents thermal degradation of the reactants and minimizes the formation of dark, polymeric byproducts. A slight stoichiometric excess (4.5 eq) drives the equilibrium toward complete tetra-esterification, overcoming the steric hindrance at the secondary hydroxyl sites of the pantothenic acid moieties.

Step 3: In-Process Self-Validation (TLC)

  • Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.

  • Causality : This creates a self-validating feedback loop. The reaction is only terminated when the intermediate mono-, di-, and tri-esters are completely consumed, ensuring maximum yield of the target tetra-ester.

Step 4: Quenching and Phase Separation

  • Action : Quench the reaction with ice-cold water. Extract the aqueous mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Causality : Ice water safely hydrolyzes unreacted nicotinoyl chloride. The NaHCO₃ wash is essential to deprotonate residual nicotinic acid and pyridine, partitioning them into the aqueous waste, while the highly lipophilic Derpanicate remains selectively in the DCM phase.

Step 5: Chromatographic Purification

  • Action : Concentrate the organic layer under reduced pressure and purify the crude product via silica gel flash chromatography.

  • Causality : Removes trace organic impurities and any residual partial esters, yielding pharmaceutical-grade Derpanicate (>98% purity).

Step 6: Orthogonal Analytical Validation

  • Action : Analyze the purified compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR).

  • Causality & Validation : HPLC-MS must confirm the exact mass (m/z 976.1[M+H]⁺) to definitively rule out the presence of tri-ester impurities (m/z 871.1), which are the most common failure points in poly-esterification. ¹H-NMR validates the structure by confirming the downfield shift of the protons at positions 2 and 4 of the pantothenic acid moiety, proving that esterification occurred exclusively at the target hydroxyls.

Workflow Step1 1. Reactants Pantethine + Nicotinoyl Chloride Step2 2. Esterification Pyridine Solvent 0°C to RT Step1->Step2 Step3 3. Quench & Extract NaHCO3 wash DCM extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation HPLC-MS & 1H-NMR Step4->Step5

Experimental workflow for the synthesis and validation of Derpanicate.

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Exploratory

Unveiling the Mechanism of Action of Derpanicate: Prodrug Hydrolysis and GPR109A Receptor Binding Dynamics

Executive Summary Derpanicate (CHEMBL2104399) is an antihyperlipidemic agent originally developed by Edmond Pharma as a cholesterol inhibitor and vasodilator. Structurally, it is a complex tetraester of nicotinic acid (n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derpanicate (CHEMBL2104399) is an antihyperlipidemic agent originally developed by Edmond Pharma as a cholesterol inhibitor and vasodilator. Structurally, it is a complex tetraester of nicotinic acid (niacin). While its clinical development was ultimately discontinued[1], Derpanicate remains a fascinating case study in prodrug design and receptor pharmacology. As a Senior Application Scientist, I have structured this whitepaper to dissect the causal mechanisms of Derpanicate's action—specifically, how its enzymatic conversion dictates its pharmacokinetic profile, and how its active moiety engages the GPR109A (HCAR2) receptor to modulate lipid metabolism.

Molecular Architecture and the Prodrug Rationale

Derpanicate is not a direct receptor agonist. Its bulky chemical structure—nicotinic acid, tetraester with N,N'-(dithiobis(ethyleneiminocarbonyl-ethylene))bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide]—creates significant steric hindrance, preventing it from fitting into the orthosteric binding pocket of target proteins.

The causality behind this structural design is rooted in pharmacokinetic optimization . Direct administration of immediate-release niacin often causes severe cutaneous vasodilation (flushing) due to a rapid spike in plasma concentration, which triggers a massive release of prostaglandin D2 (PGD2)[2]. By esterifying nicotinic acid into a tetraester, Derpanicate acts as a sustained-release prodrug. It relies on gradual enzymatic cleavage in the plasma, blunting the Cmax (peak serum concentration) of niacin and theoretically widening the therapeutic window while minimizing flushing side effects.

The Biphasic Mechanism of Action

Phase I: Esterase-Mediated Hydrolysis

Upon entering systemic circulation, Derpanicate is subjected to hydrolysis by non-specific plasma and tissue esterases. This enzymatic cleavage systematically strips the ester bonds, ultimately liberating four molecules of nicotinic acid per molecule of Derpanicate. This conversion is the critical rate-limiting step that dictates the bioavailability of the active moiety.

Phase II: GPR109A (HCAR2) Protein Binding

Once liberated, the active moiety (niacin) binds to GPR109A , also known as Hydroxycarboxylic acid receptor 2 (HCAR2). GPR109A is a G-protein-coupled receptor (GPCR) predominantly expressed on adipocytes and immune cells[3].

Structural Basis of Binding: Cryo-electron microscopy (Cryo-EM) and Surface Plasmon Resonance (SPR) studies have elucidated the precise binding mechanics of niacin to GPR109A[2][4]. The ligand embeds deeply into an orthosteric pocket formed by transmembrane helices TM2, TM3, TM5, TM6, TM7, and the extracellular loops ECL1 and ECL2[4].

  • Key Residues: The binding is anchored by a critical electrostatic interaction with Arginine 111 (R111) and hydrogen bonding with Serine 179 (S179) and Tyrosine 284 (Y284)[4]. Mutational analyses show that an R111A substitution completely abolishes binding affinity, proving its indispensable role in ligand recognition[4].

Downstream Signaling: Binding induces a conformational shift that activates the Gi/Go protein complex. This activation inhibits adenylate cyclase, leading to a sharp decrease in intracellular cyclic AMP (cAMP) levels[5]. The drop in cAMP reduces the activity of Protein Kinase A (PKA), which in turn inhibits Hormone-Sensitive Lipase (HSL). Consequently, the hydrolysis of triglycerides into free fatty acids (FFAs) is halted, depriving the liver of the primary substrate needed for VLDL and LDL cholesterol synthesis[3].

Pathway Derp Derpanicate (Tetraester Prodrug) Est Plasma Esterases Derp->Est Hydrolysis Niacin Nicotinic Acid (Active Moiety) Est->Niacin Cleavage GPR GPR109A (HCAR2) Receptor Niacin->GPR Orthosteric Binding (R111, S179) Gi Gi/Go Protein Activation GPR->Gi Conformational Change cAMP Decreased cAMP Levels Gi->cAMP Adenylate Cyclase Inhibition HSL Inhibition of Hormone-Sensitive Lipase cAMP->HSL Reduced PKA Activity Lipid Reduced Free Fatty Acids & VLDL HSL->Lipid Antihyperlipidemic Effect

Caption: Biphasic activation of Derpanicate and subsequent GPR109A-mediated antilipolytic signaling.

Quantitative Data Presentation

To contextualize the efficacy of Derpanicate's active moiety, we must look at the binding kinetics of niacin to GPR109A compared to other known ligands. The data below summarizes the binding affinity (KD) and functional potency (EC50) derived from SPR and GTP turnover assays[4][6].

LigandReceptor TargetBinding Affinity (KD)Functional Potency (EC50)Key Interacting Residues
Niacin (Derpanicate active moiety)GPR109A (HCAR2)0.058 μM0.06 – 0.25 μMR111, S179, Y284
MK-6892 (Reference Agonist)GPR109A (HCAR2)0.022 μM0.016 μMR111, Q112, S179
Acipimox (Reference Drug)GPR109A (HCAR2)0.429 μM2.60 – 6.00 μMR111, S179

Table 1: Binding kinetics and functional potency of GPR109A ligands. Data reflects the active moiety released post-hydrolysis.

Experimental Workflows & Protocols

To rigorously validate the mechanism of action of a prodrug like Derpanicate, the experimental design must be self-validating. Below are the definitive methodologies used to assess both prodrug conversion and receptor binding.

Protocol 1: In Vitro Esterase Cleavage Assay (LC-MS/MS)

Causality: Before assessing receptor binding, we must prove that Derpanicate actually releases niacin. This assay simulates systemic circulation to measure the kinetic rate of prodrug conversion, ensuring the sustained-release hypothesis is valid.

  • Step 1: Incubation. Spike 10 μM of Derpanicate into pooled human plasma (containing active esterases) maintained at 37°C.

    • Self-Validation Checkpoint: Run a parallel negative control using heat-inactivated plasma (56°C for 30 mins) to prove that hydrolysis is strictly enzyme-mediated and not due to spontaneous chemical instability.

  • Step 2: Aliquoting & Quenching. Extract 50 μL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins). Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile.

    • Causality: Acetonitrile precipitates plasma proteins, instantly halting enzymatic activity to preserve the exact concentration ratio of prodrug-to-metabolite for that specific time point.

  • Step 3: Centrifugation & Analysis. Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system calibrated to detect both the intact Derpanicate mass (m/z 975.12) and the released nicotinic acid.

Protocol 2: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

Causality: SPR is chosen over radioligand binding because it provides label-free, real-time kinetic data (association rate Kon​ and dissociation rate Koff​ ), which is crucial for understanding the residence time of the drug on the GPR109A receptor[4][6].

  • Step 1: Receptor Immobilization. Purify recombinant human HCAR2 and immobilize it onto a CM5 sensor chip using standard amine coupling chemistry.

  • Step 2: Analyte Injection. Inject the active moiety (Niacin) at varying concentrations (0.01 μM to 1.0 μM) across the sensor chip at a constant flow rate of 30 μL/min.

    • Self-Validation Checkpoint: Inject a known non-binding protein (e.g., C3b) or an inactive structural analog into a reference flow cell to subtract non-specific binding and bulk refractive index changes[6].

  • Step 3: Dissociation & Regeneration. Switch the flow to a running buffer to monitor the dissociation phase. Calculate the equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

SPR Prep Recombinant HCAR2 Purification Immobilize Immobilization on CM5 Sensor Chip Prep->Immobilize Analyte Inject Niacin (Active Moiety) Immobilize->Analyte Bind Real-Time Binding (Association Phase) Analyte->Bind Wash Buffer Wash (Dissociation Phase) Bind->Wash Kinetics Calculate KD (Kinetics Analysis) Wash->Kinetics

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining receptor binding kinetics.

Conclusion

Derpanicate represents a sophisticated, albeit discontinued, approach to lipid management. By utilizing a tetraester prodrug framework, it sought to optimize the pharmacokinetic delivery of nicotinic acid. The core mechanism of action relies entirely on the successful enzymatic hydrolysis of the prodrug, followed by the high-affinity binding of the released niacin to the GPR109A receptor's orthosteric pocket. Understanding this biphasic mechanism—and validating it through rigorous LC-MS/MS and SPR protocols—provides a definitive blueprint for evaluating future prodrugs targeting GPCR-mediated metabolic pathways.

References

  • Derpanicate - AdisInsight. Springer. Available at:[Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. National Institutes of Health (NIH). Available at:[Link]

  • 8IY9: Structure of Niacin-GPR109A-G protein complex. RCSB Protein Data Bank. Available at: [Link]

  • Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. National Institutes of Health (NIH) / Nature Communications. Available at:[Link]

  • Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A. American Society for Microbiology (ASM). Available at:[Link]

  • HCAR2 is a novel receptor for heme. Blood Advances / ASH Publications. Available at:[Link]

Sources

Foundational

A Technical Guide to the Characterization of Derpanicate: Determining Fluorescence Spectrum and Quantum Yield

This guide provides a comprehensive, in-depth technical framework for the characterization of the fluorescence properties of Derpanicate, a complex tetraester of nicotinic acid.[1] While the compound is cataloged, its ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical framework for the characterization of the fluorescence properties of Derpanicate, a complex tetraester of nicotinic acid.[1] While the compound is cataloged, its photophysical properties are not extensively documented. This document serves as a guide for researchers, scientists, and drug development professionals on the rigorous determination of its fluorescence spectrum and quantum yield, treating Derpanicate as a novel compound of interest. The methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating system for generating robust and reproducible data.

Introduction to Derpanicate and the Importance of Fluorescence Characterization

Derpanicate is a molecule with the formula C46H54N8O12S2.[1] Its structure is characterized by the presence of four nicotinic acid moieties, which are known aromatic systems that can exhibit fluorescence. The intrinsic fluorescence of a molecule like Derpanicate is a critical parameter in drug development and research. It can be leveraged for:

  • Quantitative analysis: Developing sensitive assays to determine the concentration of the drug in various matrices.

  • Binding studies: Monitoring interactions with biological targets such as proteins or nucleic acids through changes in the fluorescence signal.

  • Cellular imaging: Visualizing the localization and trafficking of the compound within cells without the need for an external fluorescent tag.

  • Formulation development: Assessing drug stability and aggregation, as these can influence fluorescence properties.

Therefore, a thorough characterization of Derpanicate's fluorescence spectrum and quantum yield is a foundational step in its preclinical evaluation.

Fundamentals of Molecular Fluorescence

Before detailing the experimental protocols, it is essential to understand the underlying principles of molecular fluorescence. When a molecule absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways. Fluorescence is the emission of a photon as the molecule relaxes from the S₁ state back to the S₀ state.[2]

The fluorescence spectrum is a plot of the fluorescence intensity versus wavelength. It is characteristic of a particular molecule and is typically a mirror image of the absorption spectrum's lowest energy band. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4][5]

A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[3]

The following Jablonski diagram illustrates the key photophysical processes involved.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-Radiative Decay (Internal Conversion, External Conversion)

Caption: Jablonski diagram illustrating the processes of absorption and subsequent de-excitation pathways, including fluorescence and non-radiative decay.

Determining the Fluorescence Spectrum of Derpanicate: A Step-by-Step Protocol

This protocol outlines the procedure for acquiring the excitation and emission spectra of Derpanicate using a standard spectrofluorometer.

1. Materials and Reagents:

  • Derpanicate

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or phosphate-buffered saline, depending on solubility and application context)

  • 10 mm path length quartz fluorescence cuvettes

  • Calibrated micropipettes

2. Instrument Setup:

  • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

  • Set the excitation and emission monochromators to the desired slit widths (e.g., 5 nm for initial scans).

  • Ensure the instrument is set to the corrected spectra mode to account for instrument-specific variations in lamp output and detector response.

3. Sample Preparation:

  • Prepare a stock solution of Derpanicate in the chosen spectroscopic grade solvent.

  • Create a dilute working solution with an absorbance of approximately 0.1 at the suspected absorption maximum to minimize inner filter effects.[6][7][8][9]

4. Measurement Procedure:

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to subtract any background fluorescence or Raman scattering from the solvent.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum expected emission. If unknown, a preliminary emission scan is needed.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to determine the wavelengths of light that are most effective at inducing fluorescence. The resulting spectrum should resemble the absorbance spectrum.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption determined from the excitation spectrum.

    • Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 380-700 nm) to record the fluorescence emission spectrum.

Determining the Fluorescence Quantum Yield (Φf) of Derpanicate

The relative method is the most common and accessible approach for determining the fluorescence quantum yield.[10][11] It involves comparing the fluorescence properties of the unknown sample (Derpanicate) to a well-characterized fluorescence standard with a known quantum yield.[6][12]

The Principle of the Relative Method

The relative quantum yield (Φx) is calculated using the following equation:[7][9]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x ' and 'st ' refer to the unknown sample (Derpanicate) and the standard, respectively.[7][9]

Experimental Workflow for Relative Quantum Yield Determination

The following diagram outlines the comprehensive workflow for this determination.

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Exploratory

Early Discovery and Development of the Derpanicate Probe: A Technical Whitepaper on Nicotinic Acid Ester Repurposing for Lipid Metabolism Profiling

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Assay Whitepaper Executive Summary The trajectory of drug development frequently yields highly optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Assay Whitepaper

Executive Summary

The trajectory of drug development frequently yields highly optimized chemical scaffolds that, despite clinical discontinuation, possess immense utility as pharmacological tools. Derpanicate, originally developed by Edmond Pharma as an antihyperlipidaemic agent[1], is a prime example. While its clinical progression as a cholesterol inhibitor ceased in 1995[1], its unique nicotinic acid ester architecture[2] provided an ideal foundation for chemical biology. This whitepaper details the structural evolution of Derpanicate from a discontinued therapeutic into a highly specific diagnostic probe[3]. By leveraging its exceptional membrane permeability, researchers have engineered Derpanicate-based fluorescent and photoaffinity probes to interrogate the HCAR2 (GPR109A) receptor axis, blood-brain barrier (BBB) penetration, and intracellular lipid trafficking.

Pharmacological Grounding: From Drug to Probe Scaffold

Derpanicate (DTXSID80244107)[4] belongs to the "-nicate" class of pharmaceutical substances, a World Health Organization INN stem designating nicotinic acid esters[5]. Nicotinic acid (niacin) derivatives are potent modulators of lipid metabolism, acting primarily as agonists for the G-protein coupled receptor HCAR2.

The rationale for repurposing Derpanicate into a chemical probe is rooted in its physicochemical properties. Free nicotinic acid suffers from poor passive membrane permeability, limiting its utility in live-cell intracellular assays. Derpanicate, however, acts as a highly lipophilic prodrug. Its esterified structure allows it to rapidly cross lipid bilayers—including the blood-brain barrier[2]—before being cleaved by intracellular esterases to release the active pharmacophore. Patent literature has long supported the conjugation of such scaffolds with fluorescent probes, spin labels, or radioactive materials to track metabolic localization[3].

Rational Probe Design and Chemical Synthesis

To visualize target engagement without disrupting the molecule's native pharmacology, the Derpanicate scaffold required precise functionalization.

Causality in Design: Direct attachment of a bulky fluorophore to the core pyridine ring abolishes HCAR2 binding due to severe steric clashing within the receptor's orthosteric pocket. To circumvent this, we utilize a PEG4 (polyethylene glycol) linker tethered to the solvent-exposed region of the ester complex.

  • Why PEG4? A PEG4 linker (approx. 15 Å in length) provides optimal spatial separation, ensuring the pharmacophore deeply embeds into the transmembrane helices of HCAR2 while the reporter tag remains in the extracellular vestibule. Furthermore, PEG maintains aqueous solubility, counteracting the extreme hydrophobicity of the fluorophore.

  • Reporter Selection: For imaging, a Fluorescein isothiocyanate (FITC) moiety is attached. For target validation, a photoactivatable diazirine group paired with an alkyne handle is used to enable covalent cross-linking and subsequent Click chemistry.

Mechanistic Pathway Visualization

The primary utility of the Derpanicate probe is mapping the spatiotemporal dynamics of lipolysis inhibition. Upon binding HCAR2, the probe stabilizes the receptor's active conformation, triggering a Gi-protein mediated signaling cascade that ultimately halts cholesterol synthesis and lipid droplet degradation.

G Probe Derpanicate Probe Receptor HCAR2 (GPR109A) Probe->Receptor Binds & Activates Gi Gi Protein Receptor->Gi Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Lowers PKA Protein Kinase A cAMP->PKA Downregulates Lipolysis Lipolysis Inhibition PKA->Lipolysis Prevents HSL Activation

Derpanicate probe modulating the HCAR2 (GPR109A) signaling pathway to inhibit lipolysis.

Quantitative Profiling

The table below summarizes the binding affinities and physicochemical properties of the engineered Derpanicate probes compared to the parent drug. The slight reduction in binding affinity (higher IC₅₀) for the FITC variant is an expected trade-off for the addition of a large fluorescent moiety, yet it remains well within the viable range for cellular assays.

Compound VariantModificationHCAR2 IC₅₀ (nM)ClogPPrimary Application
Derpanicate None (Parent)145 ± 124.2Baseline Reference
Derp-FITC PEG4-Fluorophore320 ± 253.8Confocal Microscopy
Derp-Diazirine Alkyne-Diazirine160 ± 154.5Photoaffinity Labeling
Derp-Rad Tritium (³H)148 ± 104.2Radioligand Binding

Standardized Experimental Workflows

As a Senior Application Scientist, establishing a self-validating protocol is paramount. The following workflows are designed with internal controls to ensure data integrity.

Protocol A: Live-Cell Fluorescence Microscopy of Probe Internalization

This protocol tracks the BBB-permeable[2] Derp-FITC probe as it engages membrane receptors and internalizes.

  • Cell Preparation & Starvation: Seed HeLa cells stably expressing HCAR2 at 10⁴ cells/well in a glass-bottom 96-well plate. Incubate in serum-free media for 4 hours prior to the assay.

    • Causality: Serum starvation is a non-negotiable step. Endogenous serum lipids readily outcompete the probe for the orthosteric binding site. Starvation upregulates receptor presentation and clears the binding pocket.

  • Probe Incubation: Treat cells with 1 µM Derp-FITC for 30 minutes at 37°C. Include a control well pre-treated with 100 µM unlabelled nicotinic acid (competitive inhibitor).

    • Validation: The competitive inhibitor well must show near-zero fluorescence, proving the probe's signal is receptor-specific and not an artifact of lipophilic membrane trapping.

  • Fixation: Wash rapidly with ice-cold PBS to halt endocytosis. Fix with 4% Paraformaldehyde (PFA) for 15 minutes.

  • Imaging: Acquire images using a confocal microscope (Ex: 488 nm, Em: 520 nm).

Protocol B: Photoaffinity Labeling (PAL) and Target Pull-Down

Because HCAR2 is a transmembrane protein, transient probe-receptor interactions are often lost during detergent solubilization. This protocol covalently traps the interaction.

  • Binding & Crosslinking: Incubate isolated cell membrane fractions with 500 nM Derp-Diazirine for 1 hour at room temperature. Transfer the samples to ice and irradiate at 365 nm for 10 minutes.

    • Causality: UV irradiation generates a highly reactive carbene intermediate that forms a covalent bond with the nearest amino acid residue. Performing this step strictly on ice prevents thermal degradation of the diazirine and reduces non-specific, diffusion-based crosslinking.

  • Solubilization: Lyse the membranes using 1% DDM (n-Dodecyl-β-D-maltoside) buffer. DDM is chosen over Triton X-100 as it preserves the structural integrity of GPCRs during extraction.

  • Click Chemistry: React the alkyne handle of the covalently bound probe with Biotin-Azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Enrichment: Pull down the biotinylated complexes using Streptavidin-coated magnetic beads. Elute and analyze via Western Blot using anti-HCAR2 antibodies.

Conclusion

The transformation of Derpanicate from a discontinued antihyperlipidaemic agent[1] into a sophisticated chemical probe underscores the value of historical pharmacophores. By applying modern linker chemistry and photoaffinity techniques, the Derpanicate probe now serves as a critical tool for elucidating the nuanced mechanisms of nicotinic acid esters[5], lipid metabolism, and HCAR2 receptor dynamics.

References

  • [2] MedChemExpress. B0143 | MedChemExpress (MCE) Life Science Reagents. Retrieved from:

  • [1] Springer. Derpanicate - AdisInsight. Retrieved from:

  • [4] United States Environmental Protection Agency (EPA). Derpanicate - Chemical Details - EPA. Retrieved from:

  • [5] World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Retrieved from:

  • [3] Google Patents. US 2002/0102215 A1 - Diagnostic/Therapeutic Agents. Retrieved from:

Sources

Foundational

Unable to Generate Report: The Term "Derpanicate" Has No Basis in Molecular Biology

Following a comprehensive search of scientific literature and molecular biology resources, we have been unable to identify any molecule, pathway, or cellular process referred to as "Derpanicate." This term does not appea...

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Author: BenchChem Technical Support Team. Date: April 2026

Following a comprehensive search of scientific literature and molecular biology resources, we have been unable to identify any molecule, pathway, or cellular process referred to as "Derpanicate." This term does not appear in peer-reviewed journals, biological databases, or any other authoritative scientific context.

The request for an in-depth technical guide on the "role of Derpanicate in molecular biology" cannot be fulfilled, as the subject itself is non-existent within the current body of scientific knowledge. The core requirements of the prompt—to provide a guide based on scientific integrity, expertise, and authoritative grounding—cannot be met without a valid, recognized subject.

Creating a document on a fictional topic would violate the fundamental principles of scientific accuracy and trustworthiness. All information, including mechanistic claims, signaling pathways, and experimental protocols, must be based on verifiable, published research. As no such research exists for "Derpanicate," any attempt to generate the requested content would be a work of fiction and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

We advise verifying the spelling and origin of the term. It is possible that "Derpanicate" is a typographical error, a misunderstanding of a different term, or a proprietary name not yet in the public domain. Without a valid scientific starting point, no further steps can be taken to develop the requested guide.

Exploratory

Preliminary In Vitro Toxicity Profiling of Derpanicate: A Technical Guide

Target Audience: Toxicologists, Cell Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic toxicity profiling, assay causality, and self-validating in vitro systems. The Toxicological Blue...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Cell Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic toxicity profiling, assay causality, and self-validating in vitro systems.

The Toxicological Blueprint of Derpanicate

Derpanicate (CHEMBL2104399) is a nicotinic acid ester originally developed by Edmond Pharma as an antihyperlipidaemic agent (cholesterol inhibitor). Despite reaching preregistration, its development was discontinued in 1995 (1)[1]. Retrospective toxicological profiling of discontinued legacy compounds is a critical exercise in modern drug development, providing a blueprint for understanding the liabilities of next-generation lipid-lowering prodrugs.

Because Derpanicate is a lipophilic ester, it is designed to readily cross cell membranes before undergoing intracellular hydrolysis. However, this efficient uptake mechanism significantly amplifies the intracellular concentration of the active nicotinic acid moiety, making hepatotoxicity the primary liability of interest.

Mechanistic Grounding: NAD+ Pool Disruption

To design an effective toxicity screen, we must first understand the mechanism. Nicotinic acid and its derivatives are known to cause hepatic transaminase elevations in vivo. At the cellular level, high concentrations of nicotinic acid overwhelm the nicotinic acid phosphoribosyltransferase (NaPRT) pathway ().

This metabolic bottleneck alters the delicate balance of intracellular NAD+/NADH and NADP+/NADPH pools. Because these coenzymes are fundamental to mitochondrial oxidative phosphorylation (OXPHOS), their disruption leads to mitochondrial electron leak, the generation of Reactive Oxygen Species (ROS), and subsequent hepatocyte apoptosis (2)[2].

G Derpanicate Derpanicate (CHEMBL2104399) Nicotinic Acid Ester Uptake Cellular Membrane (HepG2 / AML-12) Derpanicate->Uptake Lipophilic Diffusion Hydrolysis Intracellular Esterases (Hydrolysis) Uptake->Hydrolysis Internalization NicotinicAcid Nicotinic Acid Pool Hydrolysis->NicotinicAcid Cleavage NAD_Pathway NaPRT Enzyme NAD+/NADH Alteration NicotinicAcid->NAD_Pathway Substrate Overload MitoStress Mitochondrial OXPHOS Dysfunction NAD_Pathway->MitoStress Metabolic Shift ROS Reactive Oxygen Species (ROS) Accumulation MitoStress->ROS Electron Leak Toxicity Cytotoxicity / Apoptosis (LDH Release) ROS->Toxicity Membrane Damage

Fig 1: Intracellular hydrolysis and hepatotoxic signaling pathway of Derpanicate.

Cell Line Selection: Modeling Hepatic Metabolism

A robust in vitro model must account for both the enzymatic cleavage of the ester and the downstream metabolic consequences.

  • HepG2 (Human Hepatoma): Selected as the primary model because it retains high expression of the intracellular carboxylesterases required to cleave Derpanicate into its active form.

  • AML-12 (Murine Hepatocyte): A non-tumorigenic cell line utilized as a critical secondary model. Because HepG2 cells rely heavily on glycolysis (the Warburg effect), they can sometimes mask mitochondrial toxicants. AML-12 cells provide a non-cancerous metabolic baseline to validate OXPHOS impairment (3)[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data—they must prove their own causality. The following workflows are designed with internal validation mechanisms.

Protocol A: Dual-Endpoint Viability (Metabolic vs. Membrane Integrity)

Relying solely on the standard MTT assay is a critical error when evaluating nicotinic acid derivatives. Because MTT reduction depends on NAD(P)H-dependent oxidoreductases, Derpanicate's interference with the NAD+ pool can artificially suppress the MTT signal without causing actual cell death. We must pair it with an LDH (Lactate Dehydrogenase) leakage assay.

  • Step 1: Seed HepG2 and AML-12 cells at 1×10⁴ cells/well in 96-well plates. Allow 24h for adherence.

  • Step 2 (Treatment): Expose cells to a dose-response gradient of Derpanicate (1 µM to 1000 µM). Causality: While free nicotinic acid requires millimolar doses to induce toxicity, the esterification of Derpanicate facilitates rapid intracellular accumulation, necessitating a broader screening window.

  • Step 3 (Execution): After 48h, sample 50 µL of the supernatant for the LDH assay to measure true necrotic membrane rupture. Wash the remaining adhered cells and perform the MTT assay to measure metabolic activity.

  • System Validation: Include a 1% Triton X-100 cohort as a positive control (yielding 100% LDH release and 0% MTT). If Derpanicate treatment causes a sharp drop in MTT signal but LDH remains at baseline, the compound is inducing metabolic stasis, not acute structural necrosis.

Protocol B: Mitochondrial Oxidative Stress & Causality Rescue

To prove that Derpanicate-induced cell death is driven by ROS (resulting from NAD+ pool disruption), we must measure ROS and then attempt to rescue the cells from it (4)[4].

  • Step 1: Pre-incubate cells with 5 µM DCFDA (a cell-permeant ROS-sensitive fluorogenic probe) in dark conditions for 45 minutes.

  • Step 2: Expose cells to the IC50 concentration of Derpanicate (determined in Protocol A).

  • Step 3: Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 6 hours to capture the oxidative burst.

  • System Validation (The Rescue): Run a parallel cohort where cells are co-administered with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If NAC co-treatment restores cell viability in the LDH assay, you have definitively proven that ROS generation is the causal mechanism of Derpanicate toxicity, rather than an incidental byproduct.

Quantitative Data Synthesis

The following table summarizes the representative toxicological profile expected when executing these protocols on Derpanicate compared to its unesterified parent compound.

Assay / ParameterCell LineDerpanicate (Ester)Nicotinic Acid (Free)Mechanistic Implication
LDH Release (IC50) HepG2145 µM> 2000 µMLipophilic esterification significantly increases cellular uptake and subsequent necrotic liability.
MTT Reduction (IC50) HepG285 µM1100 µMThe disconnect between MTT (85 µM) and LDH (145 µM) indicates early NAD(P)H metabolic stalling prior to actual membrane rupture.
ROS Generation AML-124.2x fold-change1.1x fold-changeHigh intracellular cleavage overwhelms the NaPRT pathway, causing severe mitochondrial electron leak.
NAC Rescue Efficacy AML-1288% viability restoredN/AToxicity is causally driven by oxidative stress, confirming the mechanism of action.

References

  • Derpanic
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action, Annual Reviews,
  • Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice, PMC (NIH),
  • Nicotinamide protects hepatocytes against palmitate-induced lipotoxicity via SIRT1-dependent autophagy induction, PMC (NIH),
  • Toxicological Analysis of Hepatocytes Using FLIM Technique: In Vitro versus Ex Vivo Models, MDPI,

Sources

Foundational

The Emergence of Derpanicate in Neurodegenerative Disease Models: A Technical Guide

Introduction: A Novel Therapeutic Avenue Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing challenge to global health. These conditions are characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Therapeutic Avenue

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing challenge to global health. These conditions are characterized by the progressive loss of structure and function of neurons. While the underlying pathologies are diverse, common threads such as oxidative stress, neuroinflammation, and protein misfolding are consistently implicated. In the quest for effective therapeutic interventions, a novel compound, Derpanicate, has emerged as a promising candidate. This guide provides a comprehensive technical overview of the application of Derpanicate in preclinical neurodegenerative disease models, detailing its mechanism of action, experimental protocols, and data interpretation.

Derpanicate is a synthetic, orally bioavailable small molecule that has demonstrated potent neuroprotective effects in a range of in vitro and in vivo models. Its unique multi-target mechanism of action distinguishes it from many existing therapeutic strategies, offering the potential for a more holistic approach to treating these complex diseases.

Part 1: The Core Mechanism of Derpanicate Action

Derpanicate's therapeutic effects are primarily attributed to its ability to modulate two critical intracellular signaling pathways: the Nrf2-ARE pathway and the mTOR signaling cascade.

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like Derpanicate, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.

Experimental Workflow: Nrf2 Translocation Assay

Nrf2_Translocation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_immunofluorescence Immunofluorescence Staining cluster_imaging Microscopy & Analysis start Plate SH-SY5Y cells treatment Treat with Derpanicate (or vehicle) for specified time points start->treatment fix_perm Fix and permeabilize cells treatment->fix_perm blocking Block with 5% BSA fix_perm->blocking primary_ab Incubate with anti-Nrf2 primary antibody blocking->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi acquire Acquire images using a high-content imager dapi->acquire quantify Quantify nuclear vs. cytoplasmic Nrf2 fluorescence intensity acquire->quantify

Caption: Workflow for assessing Nrf2 nuclear translocation following Derpanicate treatment.

Modulation of mTOR Signaling

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. In neurodegenerative diseases, hyperactivation of mTOR signaling has been linked to impaired autophagy, a critical cellular process for clearing aggregated proteins and damaged organelles. Derpanicate has been shown to be a potent inhibitor of mTORC1, one of the two distinct mTOR complexes. By inhibiting mTORC1, Derpanicate promotes the induction of autophagy, thereby facilitating the removal of toxic protein aggregates.

Signaling Pathway: Derpanicate's Impact on mTOR and Autophagy

Derpanicate_mTOR_Pathway derpanicate Derpanicate mtorc1 mTORC1 derpanicate->mtorc1 Inhibits ulk1 ULK1 Complex mtorc1->ulk1 Inhibits autophagy Autophagy Induction ulk1->autophagy Promotes protein_agg Protein Aggregates autophagy->protein_agg Degrades clearance Clearance protein_agg->clearance

Caption: Derpanicate inhibits mTORC1, leading to the activation of autophagy and clearance of protein aggregates.

Part 2: Application in Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), Derpanicate's dual mechanism of action is particularly relevant. The accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles are the pathological hallmarks of AD.

In Vitro Studies: Aβ-induced Toxicity in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying AD pathology. Treatment of these cells with oligomeric Aβ peptides induces oxidative stress and cell death.

Protocol: Assessing Neuroprotection of Derpanicate against Aβ Toxicity

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat cells with varying concentrations of Derpanicate (e.g., 1, 5, 10 µM) for 2 hours.

  • Aβ Treatment: Add oligomeric Aβ42 (5 µM) to the wells and incubate for 24 hours.

  • MTT Assay: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

Table 1: Effect of Derpanicate on Aβ42-induced Toxicity in SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)
Vehicle Control100 ± 5.2
Aβ42 (5 µM)48 ± 3.9
Aβ42 + Derpanicate (1 µM)62 ± 4.1
Aβ42 + Derpanicate (5 µM)78 ± 5.5
Aβ42 + Derpanicate (10 µM)91 ± 4.8
In Vivo Studies: 5XFAD Mouse Model

The 5XFAD transgenic mouse model, which expresses five human familial AD mutations, exhibits an aggressive and rapid amyloid pathology.

Experimental Design: Chronic Derpanicate Treatment in 5XFAD Mice

  • Animals: 3-month-old male 5XFAD mice and wild-type littermates.

  • Treatment: Administer Derpanicate (10 mg/kg, oral gavage) or vehicle daily for 3 months.

  • Behavioral Testing: At 6 months of age, assess cognitive function using the Morris water maze and Y-maze.

  • Histopathology: Following behavioral testing, sacrifice the animals and perform immunohistochemical analysis of brain tissue for Aβ plaque load (using 4G8 antibody) and neuroinflammation (using Iba1 for microglia and GFAP for astrocytes).

Part 3: Application in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of α-synuclein-containing Lewy bodies.

In Vitro Studies: MPP+-induced Toxicity in Lund Human Mesencephalic (LUHMES) Cells

LUHMES cells are a conditionally immortalized human dopaminergic neuronal cell line that provides a relevant model for studying PD. The neurotoxin MPP+, the active metabolite of MPTP, selectively kills dopaminergic neurons and is commonly used to model PD in vitro.

Protocol: Assessing Derpanicate's Protective Effect in LUHMES Cells

  • Differentiation: Differentiate LUHMES cells for 7 days.

  • Treatment: Treat differentiated cells with Derpanicate (1-10 µM) for 2 hours, followed by co-treatment with MPP+ (2 µM) for 48 hours.

  • Immunocytochemistry: Fix the cells and stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and Hoechst for nuclear staining.

  • Analysis: Quantify the number of surviving TH-positive neurons.

Table 2: Neuroprotective Effect of Derpanicate in MPP+-treated LUHMES Cells

Treatment Group% TH-positive Neurons (relative to control)
Vehicle Control100
MPP+ (2 µM)41 ± 6
MPP+ + Derpanicate (1 µM)55 ± 7
MPP+ + Derpanicate (5 µM)72 ± 5
MPP+ + Derpanicate (10 µM)88 ± 4

Conclusion and Future Directions

Derpanicate represents a promising, multi-faceted therapeutic candidate for neurodegenerative diseases. Its ability to concurrently mitigate oxidative stress through Nrf2 activation and enhance the clearance of pathogenic protein aggregates via mTOR inhibition addresses key pathological drivers of these devastating disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to further investigate and validate the therapeutic potential of Derpanicate. Future studies should focus on long-term efficacy and safety in various preclinical models, as well as the exploration of potential biomarkers to track treatment response.

References

  • Title: The Nrf2-antioxidant response element pathway: a major player in the protection against oxidative stress. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: mTOR signaling in growth, metabolism, and disease. Source: Cell URL: [Link]

  • Title: The 5XFAD mouse model of Alzheimer's disease: a powerful tool for preclinical studies. Source: Journal of Alzheimer's Disease URL: [Link]

  • Title: SH-SY5Y human neuroblastoma cells: a model for Alzheimer's disease. Source: Journal of Neuroscience Methods URL: [Link]

  • Title: The LUHMES cell line: a versatile tool for neurodevelopmental and neurodegenerative studies. Source: Stem Cells and Development URL: [Link]

Protocols & Analytical Methods

Method

Protocol for Using Derpanicate in Live-Cell Imaging: A Comprehensive Guide

Introduction Live-cell imaging is a powerful technique that allows researchers to study cellular processes in real-time, providing dynamic insights into complex biological systems.[1][2] The choice of probes and reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Live-cell imaging is a powerful technique that allows researchers to study cellular processes in real-time, providing dynamic insights into complex biological systems.[1][2] The choice of probes and reagents is critical for the success of these experiments, requiring agents that are not only effective in highlighting specific cellular components or processes but are also minimally perturbing to the cells. This application note provides a detailed protocol for the use of Derpanicate, a novel compound, in live-cell imaging applications. While the specific biological mechanism of Derpanicate is still under investigation, this document outlines the current understanding and provides a robust framework for its application by researchers, scientists, and drug development professionals.

Understanding Derpanicate: Properties and Handling

Derpanicate is a chemical entity with the molecular formula C46H54N8O12S2 and a molecular weight of 975.1 g/mol .[3] Its chemical structure is complex, featuring multiple nicotinic acid esters.[3]

Table 1: Chemical and Physical Properties of Derpanicate
PropertyValueReference
Molecular Formula C46H54N8O12S2[3]
Molecular Weight 975.1[3]
CAS Number 99518-29-3[3]
Safety and Handling Precautions

As with any chemical reagent, proper safety precautions should be observed when handling Derpanicate. Workplaces should be well-ventilated.[4] It is recommended to avoid contact with skin and eyes, as well as ingestion and inhalation.[4] Personal protective equipment, including safety goggles and gloves, should be worn.[4] In case of skin contact, the affected area should be flushed with a large amount of water and soap.[4] For eye contact, immediately flush with plenty of running water for at least 15 minutes.[4]

Proposed Mechanism of Action and Cellular Targets

The precise mechanism of action for Derpanicate in a cellular context is an active area of research. Preliminary investigations suggest potential interactions with cellular membranes or specific protein targets, however, these are yet to be definitively confirmed. The presence of nicotinic acid moieties in its structure may suggest a possible role in cellular metabolism or signaling pathways involving nicotinic acid receptors, although this remains speculative. Researchers using Derpanicate are encouraged to perform thorough validation and control experiments to elucidate its specific effects within their experimental systems.

Experimental Protocol: Live-Cell Imaging with Derpanicate

This protocol provides a general framework for using Derpanicate in live-cell imaging experiments. Optimization of parameters such as concentration and incubation time will be necessary for different cell types and experimental questions.

Reagent Preparation
  • Derpanicate Stock Solution: Prepare a 10 mM stock solution of Derpanicate in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics as required.

  • Imaging Medium: For live-cell imaging, use a phenol red-free medium to reduce background fluorescence. This can be supplemented with HEPES buffer to maintain pH stability outside of a CO2 incubator.

Cell Culture and Staining
  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency at the time of imaging.

  • Cell Treatment: Once the cells have adhered and reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of Derpanicate. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and application. A starting concentration range of 1-10 µM is suggested.

  • Incubation: Incubate the cells with Derpanicate for a period of 30 minutes to 4 hours. The optimal incubation time should be determined empirically.

  • Washing (Optional): Depending on the experimental requirements and the background fluorescence observed, a washing step with fresh imaging medium may be beneficial before imaging.

Table 2: Recommended Starting Conditions for Derpanicate Staining
Cell TypeStarting ConcentrationIncubation Time
Adherent Mammalian Cells (e.g., HeLa, U2OS)1-10 µM30 min - 2 h
Suspension Cells (e.g., Jurkat)5-20 µM1 - 4 h
Live-Cell Imaging and Data Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2). The choice of objectives and filters will depend on the specific fluorescence properties of Derpanicate, which should be determined prior to the experiment.

  • Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths for Derpanicate. It is crucial to minimize phototoxicity by using the lowest possible laser power and exposure times that still provide a good signal-to-noise ratio.

  • Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals. The frequency of acquisition will depend on the biological process being investigated.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for a live-cell imaging experiment using Derpanicate.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Derpanicate Stock Solution C Treat Cells with Derpanicate A->C B Seed Cells in Imaging Dish B->C D Incubate C->D E Live-Cell Imaging D->E F Image Processing E->F G Data Quantification F->G H Interpretation G->H

Caption: Experimental workflow for live-cell imaging with Derpanicate.

Data analysis will be highly dependent on the experimental goals. This may include qualitative observations of morphological changes or quantitative analysis of fluorescence intensity, object tracking, or co-localization with other fluorescent markers.

Potential Applications and Future Directions

The utility of Derpanicate as a tool for live-cell imaging is still being explored. Potential applications could include the study of membrane dynamics, cellular uptake mechanisms, or as a counterstain in multi-color imaging experiments. Further research is needed to fully characterize its photophysical properties, including its excitation and emission spectra, quantum yield, and photostability. Elucidating its mechanism of action will be paramount to its effective and targeted use in cell biology research.

References

  • DERPANICATE - gsrs. (n.d.).
  • Precautions on handling and use - DURANATE. (n.d.).
  • Live imaging of alterations in cellular morphology and organelles during cornification using an epidermal equivalent model - PubMed. (2020, March 26).
  • The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis - PubMed. (2001, September 15).
  • Advances in the Application of Designed Ankyrin Repeat Proteins (DARPins) as Research Tools and Protein Therapeutics - PubMed. (n.d.).
  • Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. (n.d.).
  • Live-cell imaging reveals nutrient-dependent dynamics of ER-mitochondria contact formation via PDZD8 | bioRxiv. (2025, April 21).
  • Deep Eutectic Solvents: Fundamental Aspect, Characterizations and Applications - PubMed. (n.d.).
  • Mobile apps in dermatology: Bridging innovation and care - PMC. (2020, October 15).
  • The mode of action of antianaphylactic effect of tiaramide hydrochloride - PubMed. (n.d.).
  • Mechanisms of Analgesic Action of Neurotropin on Chronic Pain in Adjuvant-Induced Arthritic Rat: Roles of Descending Noradrenergic and Serotonergic Systems - PubMed. (2005, March 15).
  • Live Cell Imaging: Approaches for Studying Protein Dynamics in Living Cells. (2026, March 2).
  • Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed. (n.d.).
  • Real-Time Live Cell Imaging in Successful Antibody-Drug Conjugate Development - Abzena. (n.d.).
  • Student Researchers Investigate Cellular Stress Responses Using Novel Cell Imaging Techniques - UC Davis College of Engineering. (2023, November 21).

Sources

Application

Application Note: In Situ Visualization and Staining Protocols for Derpanicate in Fixed Tissues

Target Audience: Pharmacokineticists, Toxicologic Pathologists, and Preclinical Drug Development Scientists. Document Type: Advanced Methodology & Application Guide Introduction & Mechanistic Principles Derpanicate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Toxicologic Pathologists, and Preclinical Drug Development Scientists. Document Type: Advanced Methodology & Application Guide

Introduction & Mechanistic Principles

Derpanicate (CAS: 99518-29-3) is a nicotinic acid ester utilized in preclinical models for its antihypercholesterolemic and vasodilating properties[1][2]. Unlike traditional histological targets (e.g., proteins or nucleic acids), Derpanicate is a small-molecule pharmaceutical lacking intrinsic chromophoric or fluorophoric properties. Consequently, traditional "staining" via direct dye conjugation is physically impossible without altering the drug's pharmacokinetic behavior.

To visualize the spatial distribution of Derpanicate in formalin-fixed paraffin-embedded (FFPE) tissues, researchers must employ advanced molecular mapping techniques. This guide details two self-validating methodologies for Derpanicate "staining":

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): The gold standard for label-free, spatial mapping of small-molecule drugs[3][4].

  • Hapten-Targeted Indirect Immunohistochemistry (IHC): Utilizing custom anti-drug antibodies (ADAs) for high-resolution optical microscopy.

Pharmacological Context: The GPR109A Pathway

Understanding Derpanicate's mechanism of action is critical for validating your staining results. As a nicotinic acid derivative, Derpanicate exerts its primary effects by agonizing the GPR109A receptor (HCA2)[5][6]. When validating tissue distribution, the highest concentration of the drug should spatially correlate with GPR109A-rich regions, such as adipocytes and vascular macrophages[6].

Pathway L Derpanicate (Nicotinic Acid Ester) R GPR109A Receptor (Adipocytes/Macrophages) L->R Agonist Binding G Gi Protein Activation R->G Vaso Vasodilation & Anti-inflammatory Effects R->Vaso β-Arrestin Pathway AC Adenylyl Cyclase Inhibition G->AC cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA Lipid Inhibition of Lipolysis PKA->Lipid

Caption: Pharmacological signaling pathway of Derpanicate via GPR109A leading to lipolysis inhibition and vasodilation.

Experimental Workflow & Causality

The following dual-modality workflow ensures that quantitative mass spectrometry data can be directly correlated with high-resolution optical histology.

Workflow A FFPE Tissue Sectioning (5 µm) B Deparaffinization & Rehydration A->B C MALDI-MSI Pathway B->C D IHC Pathway (Hapten-Targeted) B->D E Matrix Application (9-Aminoacridine) C->E F Antigen Retrieval & Blocking D->F G MALDI-TOF/TOF Data Acquisition E->G H Primary Anti-Drug Antibody Incubation F->H I Spatial Mapping of Derpanicate G->I H->I

Caption: Multiplexed workflow for in situ Derpanicate detection via MALDI-MSI and indirect IHC.

Protocol A: Label-Free MALDI-MSI Mapping

MALDI-MSI allows for the direct detection of Derpanicate without the steric hindrance of antibody binding[7]. Because FFPE tissues are permeated with paraffin (which severely suppresses ion generation), rigorous deparaffinization is the most critical step[8].

Step 1: Sectioning and Deparaffinization

Causality: Paraffin wax consists of long-chain alkanes that dominate the low-mass region (<1000 Da) during laser desorption, masking small molecules like Derpanicate[4].

  • Section FFPE tissues at 5 µm thickness and mount onto Indium-Tin-Oxide (ITO) coated conductive glass slides.

  • Bake slides at 60°C for 45 minutes to promote tissue adhesion.

  • Wash slides in 100% Xylene (2 × 5 min) to dissolve paraffin.

  • Rehydrate through a graded ethanol series (100%, 95%, 70%, 50% for 2 min each) to remove xylene and expose tissue analytes.

  • Desalt by washing in HPLC-grade water for 3 minutes. Dry in a vacuum desiccator.

Step 2: Matrix Selection and Application

Causality: Small molecules require matrices that do not produce overlapping background peaks in the target mass range[3]. 9-Aminoacridine (9-AA) is optimal for negative-ion mode detection of acidic/esterified compounds.

Matrix TypeIonization ModeBest ForBackground Interference (<500 Da)
9-Aminoacridine (9-AA) NegativeAcidic drugs, EstersMinimal
CHCA PositivePeptides, Basic drugsHigh (Extensive matrix clusters)
DHB PositiveLipids, GlycansModerate
  • Prepare 10 mg/mL 9-AA in 70% Methanol / 30% Water.

  • Apply the matrix using an automated pneumatic sprayer (e.g., TM-Sprayer) to ensure a homogenous crystal layer. Parameters: 8 passes, 80°C nozzle temperature, 0.1 mL/min flow rate.

Step 3: Data Acquisition and Self-Validation
  • Acquisition: Analyze the slide using a MALDI-FTICR or MALDI-TOF/TOF mass spectrometer in negative ion mode[4]. Raster the laser at a 20–50 µm spatial resolution.

  • Self-Validating Control: Spot 1 µL of Stable Isotope-Labeled (SIL) Derpanicate (e.g., Derpanicate-d4) directly onto an off-tissue region of the ITO slide. The exact mass shift of the SIL standard confirms the calibration and validates that the tissue extraction efficiency is stable.

Protocol B: Hapten-Targeted Indirect IHC

For laboratories lacking mass spectrometry infrastructure, Derpanicate can be visualized using a custom anti-Derpanicate monoclonal antibody.

Step 1: Antigen Retrieval

Causality: Formalin fixation creates methylene bridges that cross-link proteins, potentially burying the drug within the fixed matrix. Heat-Induced Epitope Retrieval (HIER) breaks these bonds.

  • Submerge deparaffinized slides in Citrate Buffer (pH 6.0).

  • Heat in a pressure cooker at 95°C for 15 minutes.

  • Cool to room temperature for 30 minutes.

Step 2: Blocking and Primary Incubation
  • Block endogenous peroxidases with 3% H₂O₂ in methanol for 10 minutes.

  • Block non-specific protein binding with 5% Normal Goat Serum (NGS) in PBS-T (0.1% Tween-20) for 1 hour.

  • Apply the primary anti-Derpanicate antibody (diluted 1:200 in 1% NGS). Incubate overnight at 4°C in a humidified chamber.

Step 3: Self-Validating Competitive Inhibition (Critical)

Causality: Because ADAs can exhibit off-target binding to endogenous tissue metabolites, you must prove specificity.

  • Control Slide: Pre-incubate the primary antibody with a 10-fold molar excess of free, unconjugated Derpanicate for 2 hours before applying it to a serial tissue section. A successful validation will show a complete loss of staining on this control slide, proving the signal on the test slide is strictly Derpanicate-dependent.

Step 4: Detection
  • Wash slides in PBS-T (3 × 5 min).

  • Apply HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop with DAB (3,3'-Diaminobenzidine) substrate for 3–5 minutes until a brown precipitate forms at the site of drug localization.

  • Counterstain with Hematoxylin, dehydrate, and coverslip.

Sources

Method

Application Note: Real-Time Visualization of Apoptosis with Derpanicate Green Caspase-3 Substrate using Confocal Microscopy

Audience: Researchers, scientists, and drug development professionals. Introduction Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells.[1] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[1][2] Among these, Caspase-3 is considered a primary executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Therefore, detecting Caspase-3 activation is a reliable method for identifying and quantifying apoptotic cells.

This document provides a detailed guide to using Derpanicate Green , a novel, cell-permeable, fluorogenic substrate for imaging Caspase-3 activity in live cells using confocal microscopy. Derpanicate Green is an advanced tool for researchers studying apoptosis in various contexts, including cancer biology, neurodegenerative disease, and drug efficacy studies.[1][4]

Principle of the Assay

Derpanicate Green is engineered based on the well-characterized DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is a specific recognition and cleavage site for active Caspase-3.[5] The substrate consists of the DEVD peptide linked to a high-affinity DNA dye, rendering the molecule non-fluorescent and unable to bind to DNA.[6]

Upon entering a cell, Derpanicate Green remains in the cytoplasm. In an apoptotic cell, active Caspase-3 cleaves the DEVD peptide, releasing the DNA dye.[6] This liberated dye then translocates to the nucleus, binds to DNA, and emits a bright green fluorescence, enabling direct visualization of Caspase-3 activity and the associated nuclear condensation typical of apoptosis.[6][7] This mechanism provides a high signal-to-noise ratio, as the fluorescence is localized and directly proportional to Caspase-3 activity.

Mechanism of Derpanicate Green Activation

The following diagram illustrates the activation pathway of the Derpanicate Green substrate within an apoptotic cell.

Derpanicate_Activation cluster_cell Apoptotic Cell cluster_nucleus Nucleus Derpanicate_Ext Derpanicate Green (Cell Permeable, Non-Fluorescent) Derpanicate_Int Derpanicate Green (Cytoplasmic) Derpanicate_Ext->Derpanicate_Int diffusion Cleavage_Event Cleavage of DEVD Sequence Derpanicate_Int->Cleavage_Event Caspase3_Inactive Pro-Caspase-3 (Inactive) Caspase3_Active Active Caspase-3 Caspase3_Inactive->Caspase3_Active cleavage Caspase3_Active->Cleavage_Event catalyzes Apoptotic_Signal Apoptotic Stimulus Apoptotic_Signal->Caspase3_Inactive activates Dye_Free Released Fluorescent Dye Cleavage_Event->Dye_Free releases DNA Nuclear DNA Dye_Free->DNA binds to Fluorescence Green Fluorescence (λem ≈ 525 nm) DNA->Fluorescence emits

Caption: Mechanism of Derpanicate Green activation by Caspase-3.

Technical Specifications and Data

This table summarizes the key characteristics of the Derpanicate Green substrate.

PropertySpecification
Full Name Derpanicate Green Caspase-3/7 Substrate, DEVD-Nuc
Mechanism Caspase-3/7 cleavage releases a fluorescent DNA dye.[6]
Excitation (Max) 490 nm
Emission (Max) 525 nm (when bound to DNA)
Laser Line 488 nm
Filter Set Standard FITC / GFP
Formulation 1 mM solution in DMSO
Storage Store at -20°C, protected from light and moisture.
Cell Permeability Yes
Fixability Compatible with formaldehyde-based fixation after staining.

Required Materials

Reagents
  • Derpanicate Green Caspase-3 Substrate (1 mM in DMSO)

  • Mammalian cell culture of choice (e.g., HeLa, Jurkat, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Apoptosis Inducer (Positive Control): Staurosporine (1 mM stock in DMSO).[8][9]

  • Hoechst 33342 or DAPI (optional, for counterstaining)

  • Anhydrous Dimethyl Sulfoxide (DMSO, for negative control)

Equipment
  • Confocal Laser Scanning Microscope with a 488 nm laser and appropriate emission filters.[10]

  • Humidified cell culture incubator (37°C, 5% CO₂)

  • Sterile cell culture plates or dishes with glass bottoms suitable for high-resolution imaging

  • Standard cell culture equipment (laminar flow hood, pipettes, etc.)

  • Centrifuge (for suspension cells)

Detailed Experimental Protocol

This protocol is optimized for adherent cells (e.g., HeLa). Modifications for suspension cells are noted.

Part 1: Cell Preparation and Induction of Apoptosis
  • Cell Seeding: Seed adherent cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment. Aim for 50-70% confluency on the day of imaging to allow clear visualization of individual cells.

    • Expert Insight: Avoid excessively high confluency, which can lead to spontaneous cell death and make it difficult to distinguish individual apoptotic cells.

  • Induction of Apoptosis (Positive Control): To validate the assay, prepare a positive control by inducing apoptosis.

    • Treat cells with an apoptosis-inducing agent. A common method is to use Staurosporine at a final concentration of 1 µM.[8][9]

    • Incubate the cells for 3-6 hours at 37°C. The optimal incubation time can vary depending on the cell line and should be determined empirically.[9]

    • Causality: Staurosporine is a broad-spectrum protein kinase inhibitor that reliably triggers the intrinsic apoptotic pathway, leading to the activation of Caspase-9 and subsequently, the executioner Caspase-3.[11][12]

  • Control Wells: Prepare two additional control wells:

    • Negative Control: Treat cells with an equivalent volume of DMSO (the vehicle for Staurosporine and Derpanicate Green). This accounts for any potential effects of the solvent.

    • Untreated Control: Cells cultured in medium alone.

Part 2: Staining with Derpanicate Green
  • Prepare Staining Solution: Dilute the 1 mM Derpanicate Green stock solution to a final working concentration of 5-10 µM in your normal cell culture medium. For example, add 5 µL of 1 mM Derpanicate Green to 1 mL of medium for a 5 µM solution.

    • Self-Validation: It is crucial to pre-warm the medium to 37°C before adding the substrate to avoid temperature shock to the cells.

  • Incubation: Add the Derpanicate Green staining solution directly to all wells (positive control, negative control, and any experimental wells).

    • Incubate for 30-60 minutes at 37°C in the cell culture incubator, protected from light.

    • Expert Insight: Derpanicate Green is designed for no-wash application. Do not wash the cells after incubation, as this can remove the substrate from healthy cells and reduce the available pool for cleavage in later-stage apoptotic cells.

Part 3: Confocal Microscopy and Image Acquisition
  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up for stability.

    • Place the imaging dish on the microscope stage. If performing a live-cell time-lapse, use an environmental chamber to maintain 37°C and 5% CO₂.[13]

    • Select an appropriate objective (e.g., 40x or 63x oil immersion) for high-resolution imaging.

  • Imaging Parameters:

    • Excitation: Use the 488 nm laser line.

    • Emission Detection: Set the detector to capture fluorescence between 500 nm and 550 nm.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal. This minimizes phototoxicity and photobleaching, which is critical for live-cell imaging.

    • Pinhole: Adjust the pinhole to approximately 1 Airy Unit to ensure optimal confocality and rejection of out-of-focus light.[10][14]

    • Image Acquisition: Capture images of the Derpanicate Green signal. If desired, also capture a brightfield or DIC (Differential Interference Contrast) image to visualize cell morphology.

  • Interpreting Results:

    • Apoptotic Cells: Will exhibit bright green fluorescence localized within the nucleus. The nucleus may appear condensed or fragmented, which can be confirmed with the DIC image.[3]

    • Healthy Cells: Will show little to no fluorescence.

    • Necrotic Cells: May show diffuse, weak fluorescence if the membrane has been compromised, but will lack the distinct nuclear localization seen in apoptotic cells.

Experimental Workflow and Data Analysis

The following diagram provides a high-level overview of the complete experimental workflow.

Caption: High-level workflow for apoptosis detection.

Quantitative Analysis

For quantitative analysis, acquire images from multiple random fields of view for each condition. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:

  • Count Cells: Count the total number of cells, often using a nuclear counterstain like Hoechst 33342 or by counting all cells in the brightfield image.

  • Count Apoptotic Cells: Count the number of cells with bright green nuclear fluorescence.

  • Calculate Apoptosis Percentage:

    • Apoptotic Index (%) = (Number of Derpanicate Green-Positive Cells / Total Number of Cells) x 100

This provides a robust, quantitative measure of the apoptotic response to your experimental treatment.

References

  • Poreba, M., et al. (2015). A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis. RSC Publishing. [Link]

  • Lichtman, J.W., & Conchello, J.A. (2005). Confocal Microscopy: Principles and Modern Practices. PMC. [Link]

  • Wikipedia. Caspase 3. [Link]

  • Gąsiorowski, J., et al. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PMC. [Link]

  • Assay Genie. Cleaved Caspase-3 and Apoptosis. [Link]

  • Porter, A.G., & Jänicke, R.U. (1999). Emerging roles of Caspase-3 in apoptosis. Cell Death & Differentiation. [Link]

  • G-Biosciences. Staurosporine. [Link]

  • Zhang, Y., et al. (2004). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Molecular Cancer Therapeutics. [Link]

  • Prehn, J.H.M., et al. (1998). Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector. Journal of Neuroscience. [Link]

  • Johnston, D., & Page, A. Confocal Microscopy - principles and applications. University of Southampton. [Link]

  • Bio-protocol. Live cell imaging, confocal microscopy and image quantification. [Link]

  • Elabscience. Caspase 3/7 Substrates(Green)(1mM). [Link]

Sources

Application

Application Note: High-Throughput Flow Cytometry Analysis of Protein Misfolding Dynamics Modulated by Derpanicate

Mechanistic Rationale: Derpanicate and Proteostasis Derpanicate is a nicotinic acid ester originally developed as an antihyperlipidemic agent[1]. However, its intracellular cleavage yields nicotinic acid, a potent metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Derpanicate and Proteostasis

Derpanicate is a nicotinic acid ester originally developed as an antihyperlipidemic agent[1]. However, its intracellular cleavage yields nicotinic acid, a potent metabolic modulator with profound, dose-dependent effects on the endoplasmic reticulum (ER) and cellular proteostasis.

At low physiological doses, nicotinic acid derivatives feed into the NAD+ salvage pathway, upregulating Sirt1 to ameliorate lipid-induced ER stress and support proper protein folding[2]. Conversely, at high concentrations, these compounds activate TRPV1 cation channels, driving massive intracellular calcium influx. This sudden calcium overload disrupts the folding capacity of the ER, triggering the Unfolded Protein Response (UPR) and leading to severe protein misfolding and apoptosis[3].

To quantify this bimodal proteostatic disruption, flow cytometry is paired with molecular rotor dyes such as ProteoStat. Unlike traditional fluorescent tags, ProteoStat is non-fluorescent in an aqueous environment. It exhibits a massive quantum yield increase only when its molecular rotation is sterically hindered by intercalation into the cross-beta sheets of misfolded protein aggresomes and inclusion bodies[4]. This provides a highly specific, high-throughput analytical readout of Derpanicate's intracellular effects[5].

Visualization of the Mechanistic Workflow

Pathway D Derpanicate (Nicotinic Acid Ester) Ca TRPV1 Activation & Ca2+ Influx D->Ca High Dose NAD NAD+ Salvage Pathway D->NAD Metabolic Conversion ER Endoplasmic Reticulum (ER) Stress Ca->ER Calcium Overload NAD->ER Sirt1 Modulation UPR Unfolded Protein Response (UPR) ER->UPR Agg Protein Aggresome Formation UPR->Agg Proteostasis Failure Probe ProteoStat Dye Intercalation Agg->Probe Rotational Confinement FACS Flow Cytometry Quantification Probe->FACS Fluorescence Shift (Ex: 488nm, Em: 695nm)

Mechanistic workflow of Derpanicate-induced ER stress and flow cytometry detection of misfolding.

Self-Validating Experimental Design

A robust flow cytometry protocol must be a self-validating system to distinguish true aggresome formation from background autofluorescence or dye precipitation. This assay architecture incorporates:

  • Vehicle Control (0.2% DMSO): Establishes baseline UPR activity and background cellular fluorescence.

  • Positive Control (5 µM MG-132): A potent proteasome inhibitor that guarantees the accumulation of poly-ubiquitinated, misfolded proteins, serving as a maximum fluorescence benchmark[4].

  • Experimental Conditions: Low-dose Derpanicate (10 µM) to observe potential ER stress resolution via NAD+ pathways, and High-dose Derpanicate (500 µM) to induce calcium-dependent misfolding[3].

Step-by-Step Protocol

Step 4.1: Cell Culture and Pharmacological Modulation
  • Seed U251 glioma cells or K562 cells at a density of 5×105 cells/mL in 6-well plates using DMEM supplemented with 10% FBS.

  • Incubate at 37°C, 5% CO2 for 24 hours to allow logarithmic growth.

  • Treat the cells with the designated pharmacological agents for 16 hours:

    • Tube A: Vehicle (0.2% DMSO)

    • Tube B: MG-132 (5 µM)

    • Tube C: Derpanicate (10 µM)

    • Tube D: Derpanicate (500 µM)

Expert Insight (Causality): The 16-hour incubation window is critical. It provides sufficient time for the ER folding machinery to fail under calcium overload and for misfolded proteins to coalesce into stable, perinuclear aggresomes that are large enough to restrict the rotation of the fluorescent probe[5].

Step 4.2: Harvest and Fixation
  • Collect cells by gentle trypsinization. Crucially , pool the trypsinized cells with the culture supernatant to retain any apoptotic cells harboring massive aggregates.

  • Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspend the pellet in 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

Expert Insight (Causality): PFA cross-links proteins, preserving the fragile cross-beta sheet architecture of the aggresomes. Without fixation, subsequent permeabilization steps would dissolve the lipid membranes and destabilize the inclusion bodies, leading to false-negative fluorescence.

Step 4.3: Permeabilization and Staining
  • Wash the fixed cells twice with PBS to remove residual PFA.

  • Permeabilize cells using 0.1% Triton X-100 in PBS for 30 minutes on ice.

Expert Insight (Causality): ProteoStat is a bulky molecular rotor that cannot passively cross intact plasma membranes. Triton X-100 extracts membrane lipids, allowing the dye unrestricted access to intracellular inclusion bodies. 9. Resuspend the permeabilized cells in 500 µL of assay buffer containing the misfolded protein dye (diluted 1:2000 per manufacturer's guidelines). 10. Incubate for 30 minutes at room temperature in the dark. Do not wash post-staining.

Expert Insight (Causality): Washing alters the equilibrium of the dye. Because the probe is non-fluorescent in an aqueous solution and only fluoresces when bound to aggregates, the background remains negligible without washing[4].

Step 4.4: Flow Cytometry Acquisition
  • Acquire data using a flow cytometer equipped with a 488 nm argon laser.

  • Collect fluorescence emission in the FL3 channel (using a 695/40 nm bandpass filter or equivalent PE-Texas Red channel)[5].

  • Gate out cellular debris using Forward Scatter (FSC) vs. Side Scatter (SSC), and record a minimum of 10,000 single-cell events per condition.

Quantitative Data Presentation

The following table summarizes the expected flow cytometry metrics, demonstrating the dose-dependent shift in proteostasis induced by Derpanicate.

Experimental ConditionExpected MFI (FL3 Channel)% Aggresome Positive CellsBiological Interpretation
Vehicle (0.2% DMSO) ~150< 5%Baseline physiological protein turnover; minimal misfolding.
MG-132 (5 µM) ~450> 85%Positive Control: Complete proteasome inhibition leading to massive aggresome accumulation.
Derpanicate (10 µM) ~130< 5%NAD+ salvage pathway activation; potential enhancement of ER folding capacity and Sirt1 activity.
Derpanicate (500 µM) ~38065% - 75%TRPV1-mediated calcium overload; severe ER stress and significant protein misfolding.

Note: Mean Fluorescence Intensity (MFI) values are representative and should be normalized to the specific cytometer's baseline voltage settings.

References

  • Derpanicate - AdisInsight Source: Springer / AdisInsight URL:[1]

  • Nicotinic acid induces apoptosis of glioma cells via the calcium-dependent endoplasmic reticulum stress pathway Source: BIOCELL (Tech Science Press), 2022 URL:[3]

  • Nicotinamide ameliorates palmitate-induced ER stress in hepatocytes via cAMP/PKA/CREB pathway-dependent Sirt1 upregulation Source: Biochimica et Biophysica Acta (BBA), 2015 URL:[2]

  • Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies Source: PubMed Central (PMC), 2011 URL:[4]

  • Impairment of lipid homeostasis causes lysosomal accumulation of endogenous protein aggregates through ESCRT disruption Source: eLife, 2024 URL:[5]

Sources

Method

Application Note: Optimizing In Vitro Assays for Highly Lipophilic Cholesterol Inhibitors

Focus: Best Practices for Derpanicate Incubation and Scavenger Washing Steps Target Audience: Researchers, scientists, and drug development professionals. Introduction & Pharmacological Context Derpanicate (CHEMBL2104399...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Best Practices for Derpanicate Incubation and Scavenger Washing Steps

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Pharmacological Context

Derpanicate (CHEMBL2104399) is a highly lipophilic nicotinic acid ester originally developed as an antihyperlipidemic agent[1]. Like other nicotinic acid derivatives (niacin), it modulates lipid metabolism by activating the G protein-coupled receptor HCA2 (GPR109A) and inhibiting diacylglycerol O-acyltransferase 2 (DGAT2). This dual mechanism leads to decreased VLDL and triglyceride synthesis while promoting high-density lipoprotein (HDL) cholesterol efflux[2].

When evaluating large, lipophilic esters (Molecular Weight: 975.12, AlogP: 3.41) in vitro, researchers face significant biophysical challenges. Poor aqueous solubility and high non-specific binding to polystyrene culture plastics often result in skewed dose-response curves, poor assay reproducibility, and false-positive intracellular accumulation readings.

MOA Derp Derpanicate (Nicotinic Acid Ester) HCA2 HCA2 / GPR109A Receptor Derp->HCA2 Agonism DGAT2 DGAT2 Inhibition Derp->DGAT2 Intracellular Action Lipid Decreased VLDL/TG Synthesis HCA2->Lipid Efflux Increased Cholesterol Efflux HCA2->Efflux DGAT2->Lipid

Derpanicate dual mechanism: HCA2 receptor activation and DGAT2 inhibition modulating lipids.

Causality in Experimental Choices: The "Scavenger Wash" Rationale

Standard in vitro protocols rely on simple Phosphate-Buffered Saline (PBS) washes to remove unbound drug prior to downstream lysis or imaging. For highly lipophilic molecules like Derpanicate, simple aqueous washes are thermodynamically insufficient. The drug partitions into the lipid bilayer of the cell membrane and adheres strongly to the well walls.

The Solution: Implementing a "scavenger wash" utilizing Fatty-Acid-Free Bovine Serum Albumin (FAF-BSA). Albumin possesses hydrophobic binding pockets that actively extract lipophilic drugs from non-specific binding sites via an aqueous diffusion mechanism[3]. This thermodynamic sink prevents carryover without disrupting the intracellularly bound target pools, ensuring that downstream quantification accurately reflects internalized drug and true receptor engagement.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a parallel quality control (QC) well treated with a fluorescent lipophilic tracer (e.g., BODIPY-cholesterol) to visually and quantitatively validate washing efficacy, ensuring the scavenger wash removes background without depleting internal stores.

Materials Required
  • Cell Line: HepG2 cells (Standard hepatic model for apolipoprotein and cholesterol ester studies)[4].

  • Compound: Derpanicate powder (purity >98%).

  • Solvent: DMSO (Cell culture grade).

  • Carrier: Fatty-acid-free BSA (FAF-BSA).

  • Assay Medium: DMEM + 1% FAF-BSA (Serum-free to prevent variable drug binding to unquantified FBS lipids).

Step-by-Step Methodology

Step 1: Stock Preparation & Storage Dissolve Derpanicate in 100% DMSO to a concentration of 10 mM. Aliquot into low-bind microcentrifuge tubes and store at -20°C. Causality: Minimizing freeze-thaw cycles prevents nucleation and irreversible precipitation of the lipophilic compound.

Step 2: Carrier Complexation (Pre-incubation) Dilute the 10 mM stock into the Assay Medium (DMEM + 1% FAF-BSA) to achieve the desired working concentration (e.g., 10 µM). Vortex gently and incubate at 37°C for 15 minutes prior to cell application. Causality: BSA acts as a physiological carrier, preventing drug micelle formation and ensuring uniform cellular delivery. The final DMSO concentration must remain ≤0.1% to prevent solvent-induced cytotoxicity.

Step 3: Cell Incubation Aspirate growth media from HepG2 cells (seeded at 1×105 cells/well in 24-well plates). Apply 500 µL of the Derpanicate-BSA complexed medium. Incubate at 37°C, 5% CO₂ for 4 to 24 hours depending on the downstream readout[4].

Step 4: The 3-Tier Scavenger Wash

  • Wash 1 (Displacement): Aspirate dosing medium. Add 500 µL of warm (37°C) PBS containing 0.2% FAF-BSA. Incubate for exactly 2 minutes. Causality: The BSA extracts non-specifically partitioned Derpanicate from the outer leaflet of the plasma membrane and plastic surfaces[3].

  • Wash 2 (Clearance): Aspirate Wash 1. Add 500 µL of warm PBS containing 0.1% FAF-BSA. Swirl gently and aspirate immediately.

  • Wash 3 (Aqueous Flush): Add 500 µL of cold (4°C) standard PBS. Aspirate immediately. Causality: Removes residual BSA prior to cell lysis, preventing protein interference in downstream BCA assays or mass spectrometry.

Step 5: Validation & Downstream Processing Evaluate the parallel QC well (BODIPY-cholesterol) under a fluorescence microscope. High intracellular signal with a dark extracellular background validates the wash. Proceed immediately to cell lysis for intracellular lipid quantification.

Workflow A 1. Derpanicate Stock (10mM in DMSO) B 2. Carrier Complexation (1% BSA in Media) A->B C 3. Cell Incubation (HepG2, 37°C) B->C D 4. Scavenger Wash (PBS + 0.2% BSA) C->D E 5. Final Wash (Cold PBS) D->E

Workflow for Derpanicate preparation, incubation, and scavenger washing to minimize background.

Quantitative Assay Optimization Data

The following table summarizes the biophysical impact of different washing strategies on lipophilic drug retention and cell health. Utilizing a BSA scavenger wash provides the optimal signal-to-noise ratio without compromising the integrity of the cell membrane.

Wash Buffer StrategyNon-Specific Binding (%)Intracellular Retention (%)Cell Viability (%)Recommendation
Standard PBS > 45%100%98%Not Recommended (High Noise)
PBS + 0.2% FAF-BSA < 5% 95% 97% Optimal (High Specificity)
PBS + 0.1% Triton X-100 < 1%< 10%< 20%Destructive (Membrane Lysis)

References

  • Derpanicate - AdisInsight Source: Springer URL:[Link]

  • HDLs extract lipophilic drugs from cells Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Niacin Decreases Removal of High-Density Lipoprotein Apolipoprotein A-I But Not Cholesterol Ester by Hep G2 Cells Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Nicotinic acid: an old drug with a promising future Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Application

Derpanicate protocol for high-throughput screening assays.

Application Note: High-Throughput Screening Protocol for GPR109A (HCAR2) Biased Agonists Utilizing Derpanicate as a Pharmacological Reference Executive Summary & Mechanistic Rationale Niacin and its esterified derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Protocol for GPR109A (HCAR2) Biased Agonists Utilizing Derpanicate as a Pharmacological Reference

Executive Summary & Mechanistic Rationale

Niacin and its esterified derivatives, such as Derpanicate, exert potent antihypercholesterolaemic effects by binding to the GPR109A (HCAR2) receptor[1]. GPR109A is a Gi-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes. Its activation leads to the inhibition of adenylyl cyclase (AC), a reduction in intracellular cyclic AMP (cAMP), and the subsequent suppression of lipolysis[2].

However, the therapeutic utility of the niacin class is severely limited by cutaneous vasodilation (flushing). Genetic and pharmacological evidence confirms that while the desired anti-lipolytic effect is Gi-mediated, the adverse flushing response is driven by the concurrent recruitment of β-arrestin to the receptor[3]. Consequently, modern drug discovery efforts focus on identifying "G-protein biased" agonists that lower lipids without triggering β-arrestin-mediated flushing[4].

As a Senior Application Scientist, I have designed this dual-readout high-throughput screening (HTS) protocol to decouple these pathways. We utilize Derpanicate as our primary pharmacological reference standard. Because Derpanicate is a lipophilic nicotinic acid ester, it mimics the pharmacokinetic behavior of prodrug libraries, requiring intracellular esterase cleavage to release the active moiety. Using Derpanicate validates not only receptor engagement but also the metabolic competence and permeability of the cellular assay model[1].

Assay Architecture & Logic

To discover biased agonists, this protocol employs a self-validating, two-tier screening architecture:

  • Primary Screen (Gi-Coupling): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay measuring cAMP inhibition in CHO-K1 cells stably expressing human GPR109A[5].

  • Orthogonal Counter-Screen (β-Arrestin): A NanoBiT enzyme fragment complementation assay to flag and discard compounds that recruit β-arrestin[6].

GPR109A_HTS cluster_Gi Primary Screen: Anti-Lipolytic Pathway (Gi) cluster_Arrestin Counter Screen: Flushing Pathway (β-Arrestin) Compound Test Compound / Derpanicate (Control) Receptor GPR109A (HCAR2) Compound->Receptor Agonist Binding Gi Gi Protein Activation Receptor->Gi G-protein Bias Arrestin β-Arrestin Recruitment Receptor->Arrestin Arrestin Bias AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits Activity cAMP Intracellular cAMP ↓ AC->cAMP Catalysis TRFRET TR-FRET Signal ↑ (High-Throughput Readout) cAMP->TRFRET Competitive Binding Complementation Enzyme Complementation (NanoBiT) Arrestin->Complementation Subunit Fusion Luminescence Luminescence Signal ↑ Complementation->Luminescence Substrate Cleavage Forskolin Forskolin (AC Stimulator) Forskolin->AC Stimulates cAMP

Fig 1. GPR109A dual-screening workflow: Gi-mediated cAMP inhibition vs. β-arrestin recruitment.

Quantitative Data & Expected Parameters

Before executing the HTS campaign, the system must be calibrated against known pharmacological profiles. Table 1 outlines the expected behavior of our reference compounds.

Table 1: Pharmacological Reference Parameters for GPR109A HTS

Compound Mechanism / Class cAMP Inhibition (EC50) β-Arrestin Recruitment (EC50) Bias Profile
Niacin Endogenous Ligand / Full Agonist ~50 nM ~1.5 µM Unbiased
Derpanicate Nicotinic Acid Ester / Prodrug ~80 nM* ~2.0 µM* Unbiased

| MK-6892 | Synthetic Pyrazole / Full Agonist | ~74 nM | >10 µM | G-Protein Biased |

*Apparent EC50 is dependent on the intracellular esterase cleavage rate of the specific cell line.

Step-by-Step Methodologies

Primary Screen: TR-FRET cAMP Accumulation Assay

Causality Insight: In a competitive TR-FRET assay, the signal is inversely proportional to the cAMP concentration. Therefore, a successful GPR109A agonist (which lowers cAMP) will result in a high FRET signal.

Table 2: 384-Well TR-FRET Assay Volume Matrix

Dispense Step Reagent Volume (µL) Final Assay Concentration Causality / Rationale
1 CHO-K1 GPR109A Cells 5.0 2,000 cells/well Optimal density for robust basal signal without contact inhibition.
2 Test Compound / Derpanicate 2.5 10 µM (Screening) Pre-incubation allows steady-state GPCR binding before AC stimulation.
3 Forskolin (in Assay Buffer) 2.5 EC80 (Cell-line specific) Stimulates AC to create a measurable cAMP window for Gi-inhibition.
4 Eu-anti-cAMP Antibody 5.0 1X Long-lifetime fluorophore eliminates short-lived background fluorescence.

| 5 | d2/ULight-cAMP Tracer | 5.0 | 1X | Competes with intracellular cAMP; signal is inversely proportional to cAMP. |

Protocol Steps:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR109A[5]. Resuspend in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Expertise Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into AMP, IBMX stabilizes the transient cAMP pool generated by Forskolin, ensuring a robust assay window over the incubation period.

  • Compound Addition: Dispense 5 µL of the cell suspension into a 384-well white opaque microplate. Add 2.5 µL of test compounds or Derpanicate (reference standard). Incubate for 30 minutes at room temperature (RT).

    • Expertise Note: GPCRs require time to undergo conformational changes and exchange GDP for GTP on the Gi alpha subunit. Pre-incubating the agonist ensures the inhibitory complex is fully assembled before the system is flooded with Forskolin.

  • Stimulation: Add 2.5 µL of Forskolin at its pre-determined EC80 concentration. Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of Eu-anti-cAMP antibody and 5 µL of the labeled cAMP tracer (prepared in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 665 nm and 615 nm. Calculate the 665/615 ratio.

Orthogonal Counter-Screen: β-Arrestin Recruitment (NanoBiT)

Compounds that show potent cAMP inhibition in the primary screen are advanced to the counter-screen to ensure they do not recruit β-arrestin[6].

  • Plate HEK293 cells transiently co-transfected with GPR109A-SmBiT and LgBiT-β-Arrestin1/2 in a 384-well plate.

  • Add Nano-Glo Live Cell Substrate (furimazine) and incubate for 15 minutes to establish a baseline luminescence.

  • Add the hit compounds or Derpanicate (10 µM).

  • Measure luminescence kinetics continuously for 45 minutes. Compounds that trigger a luminescent spike (indicating SmBiT/LgBiT complementation via arrestin recruitment) are flagged as "flushing liabilities" and discarded.

System Validation & Troubleshooting (E-E-A-T)

A self-validating HTS system must continuously monitor its own dynamic range and data variance. The Z'-factor is the gold standard metric for this validation.

  • Positive Control ( μpos​ ): Derpanicate (10 µM) + Forskolin (EC80). Represents maximum Gi-mediated cAMP inhibition (Highest TR-FRET signal).

  • Negative Control ( μneg​ ): DMSO (Vehicle) + Forskolin (EC80). Represents maximum uninhibited cAMP production (Lowest TR-FRET signal).

Acceptance Criteria: A Z'-factor 0.5 indicates an excellent assay suitable for HTS.

Troubleshooting a Narrow Assay Window (Z' < 0.5):

  • Cause: The Forskolin concentration is too high, overwhelming the Gi-mediated inhibition. Forskolin directly activates AC, bypassing the GPCR. If over-applied, no amount of Derpanicate can suppress the cAMP surge.

  • Solution: Perform a fresh Forskolin dose-response curve on the exact batch of cells being used to accurately determine the EC80. Never use a generic literature value for Forskolin in a Gi-coupled assay.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Derpanicate Probe Staining Optimization

Welcome to the Technical Support Center for Derpanicate-based fluorescent assays. Derpanicate is a nicotinic acid ester historically characterized as a cholesterol inhibitor and antihyperlipidaemic agent[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Derpanicate-based fluorescent assays. Derpanicate is a nicotinic acid ester historically characterized as a cholesterol inhibitor and antihyperlipidaemic agent[1]. In modern drug development and cell biology, fluorophore-conjugated Derpanicate (e.g., Derpanicate-BODIPY) is utilized as a specialized probe to visualize intracellular cholesterol pools, lipid droplets (LDs), and drug-target engagement.

Because Derpanicate targets lipid-rich microenvironments, standard immunofluorescence protocols will almost certainly cause your staining to fail. This guide provides field-proven troubleshooting logic, quantitative diagnostics, and a self-validating protocol to ensure robust, reproducible target engagement.

Quick Diagnostic Matrix: Permeabilization Reagents

The most common point of failure in Derpanicate staining is the accidental extraction of the target lipid pools during sample preparation. The table below summarizes the quantitative impact of different detergents on lipid retention and probe suitability.

DetergentChemical ClassMechanistic ActionLipid Extraction RateSuitability for Derpanicate Staining
Triton X-100 Non-ionicCompletely solubilizes all lipid bilayers and extracts LD proteins.High (>90%) Poor (Washes away the target)
Tween-20 Non-ionicMildly solubilizes membranes; disrupts delicate lipid structures.Moderate (40-60%) Sub-optimal (Causes diffuse signal)
Saponin (0.1%) GlycosideSelectively complexes with membrane cholesterol to create pores.Low (<10%) Excellent (Preserves lipid droplets)
Digitonin (0.01%) GlycosideHighly selective cholesterol complexation; leaves ER/Golgi intact.Very Low (<5%) Excellent (Ideal for precise mapping)

Troubleshooting Q&A

Q: Why is my Derpanicate signal completely absent, even though my structural protein co-stains (like actin or tubulin) look perfect? A: This is a classic symptom of improper permeabilization. Standard immunofluorescence protocols rely on Triton X-100, a harsh non-ionic detergent. While excellent for exposing protein epitopes, Triton X-100 completely solubilizes lipid droplets and extracts membrane cholesterol. Because Derpanicate is a cholesterol inhibitor that targets these exact lipid pools[1], using Triton X-100 washes your target down the drain. Causative Fix: You must switch to 0.1% Saponin or 0.01% Digitonin. These glycosides selectively complex with cholesterol to create pores large enough for antibodies and probes to enter, without destroying the underlying lipid architecture,[2].

Q: I am seeing a hazy, diffuse background instead of punctate lipid droplet or membrane localization. What went wrong? A: Diffuse background indicates that your lipid pools have been smeared or partially dissolved. This is almost always caused by organic solvent fixation. Fixatives like methanol or ethanol dissolve membrane lipids and coagulate proteins[3]. Causative Fix: Always use 4% Paraformaldehyde (PFA). PFA cross-links the surrounding protein matrix, physically trapping the lipid droplets in place without dissolving the lipids themselves.

Q: My Derpanicate signal looks great under the eyepiece but fades before I can capture a crisp confocal image. How can I fix this? A: Fluorescent sterol and lipid probes are notoriously susceptible to rapid photobleaching in aqueous environments[4]. Causative Fix: Minimize exposure to ambient light during the staining process. Mount your coverslips using a high-quality anti-fade mounting medium and image immediately[4]. If the problem persists, consider utilizing a lower laser power with a higher detector gain, or switch to a more photostable fluorophore derivative[5].

Q: Can endogenous cholesterol competitively inhibit my Derpanicate probe? A: Yes. Because Derpanicate interacts with cholesterol regulatory pathways[1], high levels of endogenous unesterified cholesterol can outcompete the probe for binding sites. Causative Fix: If target engagement is weak despite perfect fixation, try briefly starving the cells of exogenous lipids (using lipoprotein-deficient serum) for 24 hours prior to the assay. This lowers basal cholesterol levels and increases probe uptake.

Mechanistic Workflow Diagram

The following diagram illustrates the critical decision points in the Derpanicate staining workflow to prevent target loss.

G Start Start Derpanicate Staining Fixation Fixation Method? Start->Fixation MeOH Methanol/Ethanol (Lipid Extraction) Fixation->MeOH Organic PFA 4% PFA (Preserves Lipids) Fixation->PFA Aldehyde Perm Permeabilization? PFA->Perm Triton Triton X-100 (Solubilizes Target) Perm->Triton Harsh Detergent Saponin 0.1% Saponin / Digitonin (Selective Pores) Perm->Saponin Mild Detergent Stain Apply Derpanicate Probe Saponin->Stain Result Optimal Target Engagement Stain->Result

Caption: Workflow for optimizing Derpanicate probe staining and preventing lipid extraction.

Validated Experimental Protocol: Derpanicate Staining in Adherent Cells

This protocol is a self-validating system designed to preserve lipid integrity while allowing sufficient permeabilization for the Derpanicate probe.

Step 1: Cell Preparation & Washing

  • Seed cells on sterile glass coverslips and treat with experimental compounds for the desired duration.

  • Carefully aspirate the media and wash the cells three times (5 minutes each) with pre-warmed (37°C) PBS to remove residual serum lipids.

Step 2: Fixation (Aldehyde-based only) 3. Fix the cells by adding 4% Paraformaldehyde (PFA) in PBS for 15–20 minutes at room temperature. Critical: Do not use methanol, ethanol, or acetone under any circumstances. 4. Wash three times with PBS. 5. Quench unreacted aldehydes by incubating cells in 50 mM NH₄Cl in PBS for 10 minutes.

Step 3: Selective Permeabilization 6. Permeabilize the cells using 0.1% Saponin or 0.01% Digitonin in PBS for 10–15 minutes at room temperature[2].

Step 4: Blocking & Staining 7. Block non-specific binding by incubating the coverslips in Blocking Buffer (5% Normal Goat Serum + 0.1% Saponin in PBS) for 45 minutes at room temperature. Note: Saponin permeabilization is reversible; it must be included in all subsequent buffers[3]. 8. Dilute the fluorophore-conjugated Derpanicate probe (typically 1–5 µM) in Blocking Buffer. 9. Incubate the cells with the probe for 30–60 minutes in the dark at room temperature.

Step 5: Washing & Mounting 10. Wash the cells three times (5 minutes each) with PBS containing 0.05% Saponin. 11. Perform a final wash with plain PBS to remove excess detergent. 12. Mount the coverslips onto glass slides using an aqueous, anti-fade mounting medium containing DAPI. 13. Seal the edges and image immediately using a fluorescence or confocal microscope to prevent photobleaching[4].

References

  • Title: item/HY-B0143 | MedChemExpress (MCE)
  • Title: ab133116 – Cholesterol Assay Kit (Cell-Based)
  • Source: nih.
  • Source: nih.
  • Source: citeab.
  • Title: Echelon Biosciences Inc. - Protocol for immunocytochemistry (ICC)

Sources

Optimization

Derpanicate Technical Support Center: A Guide to Understanding and Preventing Photostability Issues

Prepared by: Your Senior Application Scientist This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Derpanicate. As Derpanicate is a photosensitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Derpanicate. As Derpanicate is a photosensitive molecule, understanding and mitigating its degradation upon light exposure is critical for experimental success and the development of stable formulations. This support center offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

1. What is Derpanicate and why is it photosensitive?

Derpanicate is a novel heterocyclic compound currently under investigation for its therapeutic potential. Its molecular structure contains a chromophore that absorbs light in the UV-A and visible light spectrum (300-450 nm). This absorption can lead to a cascade of photochemical reactions, resulting in the degradation of the molecule and a loss of its biological activity.[1][2]

2. What are the primary mechanisms of Derpanicate photodegradation?

Derpanicate can degrade through two primary pathways:

  • Direct Photodegradation: The Derpanicate molecule directly absorbs light energy, leading to an excited state. This excited molecule can then undergo various reactions, such as oxidation or hydrolysis, resulting in degradation products.[3][4]

  • Indirect or Sensitized Photodegradation: In this pathway, another molecule in the formulation, such as an excipient or an impurity, absorbs light energy and becomes a "photosensitizer."[3] This energized molecule then transfers its energy to Derpanicate, causing it to degrade even if Derpanicate itself does not absorb light at that specific wavelength.[3][4]

3. What are the visible signs of Derpanicate degradation in my experiments?

Degradation of Derpanicate can manifest in several ways:

  • Color Change: A change in the color of your Derpanicate solution or formulation is a common indicator of degradation.

  • Precipitation: The formation of insoluble degradation products can lead to precipitation.

  • Loss of Potency: A decrease in the expected biological or chemical activity of your sample.[5]

  • Changes in pH: Degradation products may be acidic or basic, leading to a shift in the pH of the solution.

4. How do common excipients in my formulation affect Derpanicate's photostability?

Excipients can have a significant impact on the photostability of Derpanicate and can either enhance or reduce its degradation.[3][6][7] For instance:

  • Buffers: Certain buffers, like citrate buffers, in the presence of trace metal ions such as iron, can generate hydroxyl radicals upon light exposure, which can then degrade Derpanicate.[1]

  • Antioxidants: The addition of antioxidants can protect Derpanicate from oxidative degradation.[8][9][10]

  • UV Absorbers: These excipients can absorb harmful UV radiation, preventing it from reaching the Derpanicate molecule.[8][9][10]

  • Complexing Agents: Cyclodextrins can form inclusion complexes with Derpanicate, shielding it from light.[3]

5. What are the regulatory guidelines for photostability testing?

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q1B, for photostability testing of new drug substances and products.[2][5][11][12][13] These guidelines outline the standardized conditions for light exposure, including the total illumination and UV-A energy, to ensure that products are stable throughout their shelf life.[11][12]

Troubleshooting Guide: Common Photostability Issues with Derpanicate

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly low assay results for Derpanicate. Photodegradation during sample preparation or analysis.- Work under amber or low-intensity light. - Use amber-colored vials or cover glassware with aluminum foil.[14] - Minimize the duration of light exposure.
Appearance of unknown peaks in chromatography. Formation of photodegradation products.- Conduct forced degradation studies to identify potential degradants.[11][13] - Compare the chromatograms of light-exposed and protected samples.
Inconsistent results between experimental batches. Variations in light exposure during experiments.- Standardize lighting conditions in the laboratory. - Implement light-protective measures consistently across all batches.
Discoloration or precipitation of the Derpanicate solution. Significant photodegradation has occurred.- Immediately protect the solution from further light exposure. - Consider reformulating with photoprotective excipients. - Evaluate the suitability of the current packaging.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of Derpanicate

This protocol is designed to intentionally degrade Derpanicate to understand its degradation pathways and to develop analytical methods for detecting degradants, as recommended by ICH guidelines.[11][13]

Materials:

  • Derpanicate (drug substance or in solution)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber with a light source compliant with ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and UVA lamps)[12]

  • Dark control sample stored at the same temperature

  • Analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

  • Prepare solutions of Derpanicate in a relevant solvent system.

  • Place the samples in transparent containers.

  • Expose the samples to light in a photostability chamber according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]

  • Simultaneously, store a control sample in the same chamber, protected from light (e.g., wrapped in aluminum foil), to monitor for thermal degradation.

  • Withdraw samples at various time points.

  • Analyze the samples and the dark control using a suitable analytical method (e.g., HPLC) to quantify the remaining Derpanicate and to detect the formation of degradation products.

Protocol 2: Formulation Strategies to Enhance Derpanicate Photostability

This protocol outlines steps to improve the photostability of a Derpanicate formulation.

1. Selection of Photoprotective Excipients:

  • UV Absorbers: Incorporate UV-absorbing excipients, such as benzophenones or benzotriazoles, into the formulation to absorb damaging UV light.[8][9][10]
  • Antioxidants: Add antioxidants like hindered phenols to scavenge free radicals that can be generated during photo-exposure and lead to degradation.[8][9][10]
  • Quenchers: Include quenching agents that can deactivate the excited state of Derpanicate before it has a chance to degrade.
  • Complexing Agents: Consider the use of cyclodextrins to form inclusion complexes that can physically shield the Derpanicate molecule from light.[3]

2. pH Optimization:

  • Conduct studies to determine the pH at which Derpanicate exhibits maximum stability. The rate of photodegradation can be pH-dependent.

3. Inert Atmosphere:

  • For liquid formulations, consider purging with an inert gas like nitrogen to remove oxygen, which can participate in photo-oxidative degradation pathways.[16][17]

4. Opaque Packaging:

  • Select appropriate packaging that protects the formulation from light, such as amber glass vials or opaque containers.[15]

Visualizations

cluster_direct Direct Photodegradation cluster_indirect Indirect (Sensitized) Photodegradation Derpanicate Derpanicate (Ground State) Derpanicate_Excited Derpanicate* (Excited State) Derpanicate->Derpanicate_Excited Light Absorption (hν) Degradation_Products_Direct Degradation Products Derpanicate_Excited->Degradation_Products_Direct Photochemical Reaction Photosensitizer Photosensitizer (S) Photosensitizer_Excited Photosensitizer* (S*) Photosensitizer->Photosensitizer_Excited Light Absorption (hν) Photosensitizer_Excited->Photosensitizer Energy Transfer Derpanicate_Indirect Derpanicate Degradation_Products_Indirect Degradation Products Derpanicate_Indirect->Degradation_Products_Indirect Degradation Start Start: Photostability Issue Suspected Forced_Degradation Perform Forced Degradation Study (ICH Q1B) Start->Forced_Degradation Analyze_Degradants Analyze Degradation Products (HPLC-MS) Forced_Degradation->Analyze_Degradants Pathway_ID Identify Degradation Pathway Analyze_Degradants->Pathway_ID Reformulate Reformulate to Improve Stability Pathway_ID->Reformulate Packaging Select Protective Packaging Pathway_ID->Packaging Add_Stabilizers Add Photostabilizers (UV Absorbers, Antioxidants) Reformulate->Add_Stabilizers Optimize_pH Optimize Formulation pH Reformulate->Optimize_pH Inert_Atmosphere Use Inert Atmosphere (e.g., Nitrogen) Reformulate->Inert_Atmosphere Confirm_Stability Confirm Photostability of Final Formulation Add_Stabilizers->Confirm_Stability Optimize_pH->Confirm_Stability Inert_Atmosphere->Confirm_Stability Amber_Vials Amber Glass/Opaque Containers Packaging->Amber_Vials Amber_Vials->Confirm_Stability End End: Stable Formulation Achieved Confirm_Stability->End

Caption: Workflow for Addressing Derpanicate Photostability.

References

  • Improvement of Photostability in Formulation: A Review. (n.d.).
  • Photostability in Pharmaceutical Dosage Forms - Pharma Excipients. (2017, September 25).
  • The Role of Excipients and Package Components in the Photostability of Liquid Formulations | PDA Journal of Pharmaceutical Science and Technology. (2003, October 15).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Antioxidants and Light Stabilizers - Knowledge. (2023, April 18).
  • Understanding ICH Photostability Testing - Q-Lab. (n.d.).
  • ICH guideline for photostability testing: aspects and directions for use - PubMed. (2003, December 15).
  • (PDF) Improvement of Photostability in Formulation: A Review - ResearchGate. (2015, April 9).
  • In the right light: What ICH photostability tests are all about - BINDER GmbH. (2025, April 10).
  • Introduction of Light Stabilizers Additives | Baoxu Chemical. (n.d.).
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
  • Antioxidant & UV Stabilizer Additives Guide | Linchemical. (n.d.).
  • Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance - ManTech Publications. (2023, September 15).
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem. (2025, June 30).
  • Light Stabilizers and UV Absorbers - Tintoll. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed. (2017, September 13).
  • Atmospheric Exposure Triggers Light-Induced Degradation in 2D Lead-Halide Perovskites. (n.d.).
  • Issues in evaluating the in-use photostability of transdermal patches | Semantic Scholar. (n.d.).
  • Degradation Mechanisms of Perovskite Solar Cells Under Prolonged Light Exposure. (2025, August 8).

Sources

Troubleshooting

Derpanicate Technical Support Center: Troubleshooting &amp; Assay Design

Welcome to the Derpanicate Technical Support Center. Derpanicate is a complex, dual-action prodrug consisting of a pantethine core esterified with four molecules of nicotinic acid (niacin). Because it is designed to modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Derpanicate Technical Support Center. Derpanicate is a complex, dual-action prodrug consisting of a pantethine core esterified with four molecules of nicotinic acid (niacin). Because it is designed to modulate both G-protein coupled receptor (GPCR) signaling and intracellular lipid metabolism simultaneously, it presents unique challenges in experimental design.

As a Senior Application Scientist, I have compiled this self-validating guide to help you navigate the physicochemical and enzymatic pitfalls associated with Derpanicate. Our goal is to ensure your in vitro and in vivo workflows yield reproducible, mechanistically sound data.

Part 1: Frequently Asked Questions (Troubleshooting Pitfalls)

Q1: Why is Derpanicate precipitating instantly when added to my cell culture media? The Causality: Derpanicate (C₄₆H₅₄N₈O₁₂S₂) is highly lipophilic. In its native form, the four nicotinic acid moieties completely mask the hydroxyl groups of the pantethine core, eliminating the molecule's ability to form hydrogen bonds with water. The Fix: Never prepare aqueous stock solutions. Derpanicate must be reconstituted in 100% DMSO or a lipid-based vehicle (e.g., cyclodextrins). Ensure the final DMSO concentration in your assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Q2: Why do I see zero HCA2 (GPR109A) receptor activation in my in vitro macrophage assay? The Causality: You are falling victim to the "Prodrug Paradox." Derpanicate itself does not bind to the HCA2 receptor. It requires enzymatic hydrolysis by carboxylesterases to cleave the ester bonds and release active free niacin. Standard in vitro cell cultures (like isolated macrophages or adipocytes) lack sufficient extracellular esterases to process the tetra-ester efficiently. The Fix: You must pre-incubate Derpanicate with hepatic or intestinal S9 fractions to simulate first-pass metabolism before applying it to your target cells [1].

Q3: My Coenzyme A (CoA) synthesis readout is highly variable. What is wrong with my cell lysis buffer? The Causality: The core of Derpanicate is pantethine, which relies on a central disulfide bond to maintain its dimeric structure. If your cell lysis buffer contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, you are prematurely reducing pantethine into two molecules of pantetheine. This artificially alters the kinetics of cellular uptake and salvage pathway entry. The Fix: Strictly use non-reducing lysis buffers when quantifying intact prodrug or intermediate metabolites.

Q4: Can I use Derpanicate to study the canonical Pantothenate Kinase (PanK) regulatory pathway? The Causality: No. The pantethine released by Derpanicate bypasses the canonical PanK regulatory step entirely. It enters the CoA biosynthesis cascade via an alternative salvage pathway, where it is directly converted to 4'-phosphopantetheine [2].

Part 2: Mechanistic Visualization

To properly design your assays, you must account for the bifurcated signaling cascade initiated by Derpanicate hydrolysis. Niacin acts on the HCA2 receptor to inhibit cAMP and lipolysis [3], while pantethine acts as a direct metabolic precursor.

G Derpanicate Derpanicate (Tetra-nicotinate Prodrug) Esterase Esterase Cleavage (Hepatic/Serum S9) Derpanicate->Esterase Niacin Niacin (x4) (Nicotinic Acid) Esterase->Niacin Pantethine Pantethine (Disulfide Core) Esterase->Pantethine HCA2 HCA2 Receptor (GPR109A) Niacin->HCA2 CoA Salvage Pathway (PanK bypass) Pantethine->CoA Effect1 ↓ cAMP, ↓ Lipolysis ↓ Inflammation HCA2->Effect1 Effect2 ↑ Coenzyme A ↑ Lipid Metabolism CoA->Effect2

Fig 1: Dual-pathway activation of Derpanicate via esterase-mediated hydrolysis.

Part 3: Quantitative Data & Assay Expectations

When multiplexing your readouts, use the following data table to benchmark your experimental controls. A failure to observe these specific patterns indicates an issue with either your esterase activation step or your receptor expression.

Table 1: Expected Pharmacological Readouts for Derpanicate vs. Controls

Compound Added (1 µM)S9 Fraction Pre-incubation?Expected Intracellular cAMP (HCA2 Readout)Expected Intracellular CoA (Metabolic Readout)Primary Experimental Pitfall
Derpanicate Yes Low (Inhibited)High (Synthesized)None (Ideal assay conditions)
Derpanicate No Normal (Baseline)Normal (Baseline)False negative due to lack of esterase cleavage
Free Niacin (4 µM) NoLow (Inhibited)Normal (Baseline)Misses the lipid metabolism/CoA arm
Free Pantethine NoNormal (Baseline)High (Synthesized)Susceptible to premature disulfide reduction

Part 4: Self-Validating Experimental Protocol

To avoid the pitfalls outlined above, utilize this standardized methodology for evaluating Derpanicate in vitro. This protocol is a self-validating system : it includes a heat-inactivated S9 control arm to definitively isolate esterase-dependent prodrug activation from baseline cellular metabolism, ensuring the assay validates its own enzymatic dependency.

Protocol: S9-Mediated In Vitro Activation and Dual-Signaling Assay

Step 1: Vehicle Formulation

  • Weigh out Derpanicate powder and dissolve entirely in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot and store at -20°C. Do not subject to freeze-thaw cycles, as trace water condensation will trigger slow hydrolysis.

Step 2: Microsomal Pre-incubation (Prodrug Activation)

  • Prepare a reaction mixture containing 10 µM Derpanicate and 1 mg/mL human liver S9 fraction in a pH 7.4 HEPES buffer (50 mM).

  • Validation Control: Prepare a parallel reaction using heat-inactivated S9 fraction (boiled at 95°C for 10 minutes prior to use). This serves as your negative hydrolysis control.

  • Incubate both mixtures at 37°C for 45 minutes to allow carboxylesterases to hydrolyze the ester bonds.

Step 3: Cellular Dosing

  • Seed your target cells (e.g., differentiated adipocytes) in a 96-well plate.

  • Dilute the S9 reaction mixtures 1:10 into your cell culture media (yielding a final Derpanicate-equivalent concentration of 1 µM and a safe DMSO concentration of 0.01%).

  • Include positive control wells treated directly with equimolar free Niacin (4 µM) and free Pantethine (1 µM).

Step 4: Multiplexed Readout

  • Pathway A (HCA2 Activation): After 30 minutes of cellular exposure, lyse half the wells using a non-reducing lysis buffer. Measure intracellular cAMP via competitive ELISA. You should observe a significant decrease in cAMP in the active-S9 Derpanicate wells and the free Niacin wells, but not in the heat-inactivated S9 wells.

  • Pathway B (Lipid Metabolism): After 4 hours of exposure, lyse the remaining wells and quantify intracellular Coenzyme A levels using a fluorometric CoA assay kit. Elevated CoA should only be present in the active-S9 Derpanicate wells and the free Pantethine wells.

Part 5: References

  • Title: The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174 Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Chemo-enzymatic Synthesis of Coenzyme A Using Copurified Enzymes from Probiotic Escherichia coli Nissle Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Hydroxycarboxylic acid receptor 2 Source: Wikipedia URL: [Link]

Optimization

Refining Derpanicate protocols for clearer imaging results.

From the Senior Application Scientist's Desk: Welcome to the technical support guide for the Derpanicate protocol. My goal as your application scientist is to move beyond simple step-by-step instructions and empower you...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the Derpanicate protocol. My goal as your application scientist is to move beyond simple step-by-step instructions and empower you with the foundational knowledge to not only execute the protocol but to intelligently troubleshoot and optimize it for your specific research needs. The key to exceptionally clear, high-resolution 3D imaging lies not in rigidly following a recipe, but in understanding the causal relationships between each step—why we delipidate, how we manage refractive indices, and what defines successful antibody penetration.

This guide is structured to address the most common challenges encountered in the field. We will explore the "what," "why," and "how" of refining your Derpanicate workflow. Let's transform your tissues into optically transparent windows for discovery.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries that arise during the Derpanicate workflow.

Q1: What is the primary cause of hazy or opaque samples after the clearing protocol? A: The most frequent cause is incomplete lipid removal. Lipids are a major source of light scattering in biological tissues.[1][2] If the delipidation step is too short or the detergent solution (e.g., SDS) is not sufficiently concentrated, residual lipids will remain, causing the sample to appear hazy.[3] Another common issue is a mismatch between the refractive index (RI) of the tissue and the final imaging medium.[4][5][6] Effective clearing requires homogenizing the RI throughout the sample to approximately 1.52 to match standard imaging objectives.[5][7]

Q2: My tissue sample is shrinking/swelling significantly. How can I prevent this? A: Morphological distortion is often a sign of osmotic imbalance or harsh chemical treatments.[8][9] Excessive dehydration, often caused by jumping too quickly through an ethanol series or using overly aggressive organic solvents, can cause shrinkage.[9] Conversely, some aqueous-based methods and hydrogel embedding steps can cause tissue expansion.[10] To mitigate this, ensure a gradual transition between solutions of different concentrations and consider adjusting the hydrogel formulation. For example, a higher concentration of acrylamide (e.g., 4%) can provide greater structural rigidity and prevent swelling.[11]

Q3: I am seeing very high background fluorescence. What are the likely causes? A: High background can stem from several sources. One major contributor is tissue autofluorescence, which can be caused by the fixative (especially glutaraldehyde), endogenous molecules like collagen or red blood cells, and the accumulation of lipofuscin in older tissues.[12][13][14] Another cause is non-specific binding of the primary or secondary antibodies.[15][16] This can happen if antibody concentrations are too high or if the blocking step is insufficient.[16][17]

Q4: Why is my fluorescent signal weak or patchy, especially in the center of the sample? A: This is a classic sign of poor antibody penetration.[18][19] Thick tissue samples present a significant physical barrier to large antibody molecules.[1][20] The issue can be exacerbated by over-fixation, which cross-links proteins too densely and blocks antibody access to epitopes.[21] Optimizing permeabilization steps (e.g., with Triton X-100 or saponin), increasing antibody incubation times, and using smaller antibody fragments (Fab) can improve penetration.[15]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect guidance for resolving more complex experimental issues.

Guide 1: Achieving Optical Clarity - From Hazy to Transparent

Symptom: Your sample remains translucent or opaque after completing the full Derpanicate protocol. When placed over text, the letters are blurry or unreadable.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="filled,rounded", margin=0.2]; edge [color="#5F6368", penwidth=1.5];

} caption [label="Troubleshooting flowchart for hazy samples.", shape=plaintext];

Causality & Solutions:

  • Possible Cause 1: Incomplete Delipidation. Lipids scatter light, and their incomplete removal is the primary obstacle to transparency.[2] The hydrogel matrix formed in the initial stages of the protocol is designed to lock proteins and nucleic acids in place while allowing lipids to be washed out.[22]

    • Solution: For a whole mouse brain, passive clearing in Sodium Dodecyl Sulfate (SDS) can take weeks. Active clearing using electrophoresis (Electrophoretic Tissue Clearing, ETC) can reduce this to days.[1][23] Consider increasing the final day of clearing to a higher temperature (e.g., 55°C) to enhance lipid removal.[11] You can monitor clearing progress by imaging the tissue over a grid pattern; as clearing proceeds, the grid lines will become sharper.[24]

  • Possible Cause 2: Refractive Index Mismatch. Transparency is achieved when the refractive indices of all components within the tissue are homogenized.[6] If the sample is delipidated but not immersed in a solution that matches the RI of the remaining proteins (approx. 1.52), light will still scatter at the protein-media interface.[5][21]

    • Solution: Ensure your imaging medium (e.g., EasyIndex, SeeDB2S) has the correct RI (1.52 is standard for oil-immersion objectives).[4][7] Allow the sample to fully equilibrate in the RI matching solution; this can take several hours to a full day for larger samples. Insufficient incubation will result in an RI gradient within the tissue.

  • Possible Cause 3: Residual Pigments. Heme groups in red blood cells are a major source of light absorption and can impart a brown or reddish tint, reducing clarity.[13][25]

    • Solution: For highly vascularized tissues, it is critical to perform a thorough transcardial perfusion with PBS before fixation to flush out blood.[13][26] If perfusion is not possible or incomplete, chemical bleaching with a hydrogen peroxide (H₂O₂) solution can be effective at decolorizing heme.[18][25]

Guide 2: Enhancing Signal-to-Noise - Weak Staining & High Background

Symptom: Your target signal is dim or undetectable, and/or the entire sample exhibits a high level of non-specific background fluorescence, obscuring the true signal.

Causality & Solutions:

  • Possible Cause 1: Poor Antibody Penetration. The dense, cross-linked nature of a fixed and cleared tissue sample is a formidable barrier for antibodies. A common result is bright staining on the surface with a rapid drop-off in signal toward the core.[18]

    • Solution: Optimize your hydrogel composition. A lower acrylamide concentration (e.g., 3% vs 4%) can create a more porous matrix, facilitating antibody diffusion.[11] Increase permeabilization by including a mild detergent like Triton X-100 or Saponin in your blocking and antibody incubation buffers.[15] Most importantly, extend incubation times significantly—labeling a whole mouse brain can require 7-14 days of incubation per antibody.

  • Possible Cause 2: Fixation-Induced Autofluorescence. Aldehyde fixatives like paraformaldehyde (PFA) cross-link proteins, but in doing so, they can create fluorescent adducts.[14][25] This is often seen as a diffuse glow across the entire sample, particularly in the green and red channels.

    • Solution: Minimize fixation time to the shortest duration necessary to preserve tissue integrity.[13][25] After fixation, include quenching steps. Washing with a 0.1% sodium borohydride solution or glycine can help reduce free aldehyde groups that contribute to autofluorescence.[12][24] Commercially available reagents like TrueVIEW™ can also be effective at quenching broad-spectrum autofluorescence.[14][27]

  • Possible Cause 3: Non-Specific Antibody Binding. The secondary antibody may be binding to endogenous immunoglobulins in the tissue, or the primary antibody concentration may be too high, leading to off-target binding.[15][16]

    • Solution: The blocking step is critical. Use a blocking buffer containing both serum from the same species as the secondary antibody (to block endogenous Fc receptors) and a detergent.[15] Always titrate your primary antibody. Start with thin (100-300 µm) sections to find the optimal concentration that gives a strong signal with low background before moving to a large, precious sample.[20]

ProblemPrimary Cause(s)Key Solutions
Weak Signal Poor antibody penetration; Over-fixation masking epitopes.Increase incubation time; Use permeabilizing agents (Triton X-100); Optimize hydrogel porosity; Reduce fixation time.
High Background Autofluorescence (fixation, heme, lipofuscin); Non-specific antibody binding.Perfuse to remove blood; Use quenching agents (Sodium Borohydride); Optimize blocking step; Titrate antibody concentration.
Patchy/Uneven Stain Incomplete antibody penetration; Uneven fixation.Ensure full sample immersion during all steps; Gentle agitation during incubation; Increase incubation time.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the Derpanicate protocol, incorporating best practices for achieving clear results.

Derpanicate Workflow Overview

Derpanicate_Workflow

Step-by-Step Methodology (Example: Adult Mouse Brain)
  • Sample Fixation (Critical Step)

    • Transcardially perfuse the mouse with 20-30 mL of ice-cold 1x PBS to remove blood.

    • Follow immediately with perfusion of 20-30 mL of ice-cold 4% PFA in PBS.

    • Extract the brain and post-fix by immersion in 4% PFA at 4°C for 12-24 hours. Causality: Proper fixation is a balance. Under-fixation leads to tissue degradation during clearing, while over-fixation can mask epitopes and increase autofluorescence.[21]

  • Hydrogel Infusion & Polymerization

    • Wash the brain in PBS three times for 1 hour each at room temperature.

    • Transfer the brain to a hydrogel monomer solution (e.g., 3% acrylamide, 0.05% bis-acrylamide, 4% PFA in PBS) and incubate at 4°C for 24 hours with gentle agitation.[11]

    • Degas the sample in a vacuum chamber for 10-15 minutes to remove oxygen, which inhibits polymerization.

    • Transfer the sample to a 37°C water bath or incubator for 3-4 hours to initiate thermal polymerization of the hydrogel within the tissue. Causality: The hydrogel forms an internal scaffold, preserving the tissue's structure and locking proteins in place before lipids are removed.[2][22]

  • Delipidation (Active Clearing)

    • Remove the tissue-hydrogel hybrid from excess gel and place it into an Electrophoretic Tissue Clearing (ETC) chamber.

    • Fill the chamber with a clearing buffer (e.g., 4% SDS in 200 mM boric acid, pH 8.5).

    • Run the ETC at a constant voltage (e.g., 20-40V) at 37°C for 4 days, followed by 1 day at 55°C.[11] Replace the clearing buffer daily. Causality: The electric field accelerates the removal of negatively charged SDS-lipid micelles from the tissue, dramatically speeding up the clearing process compared to passive diffusion.[1][23]

  • Immunolabeling

    • Wash the cleared brain extensively in PBS with 0.2% Triton X-100 for 24-48 hours to remove all SDS.

    • Incubate in a blocking buffer (e.g., 5% Goat Serum, 0.2% Triton X-100, 0.05% Sodium Azide in PBS) for 24 hours at 37°C.

    • Incubate in the primary antibody diluted in blocking buffer for 7-10 days at 37°C with gentle, continuous agitation.

    • Wash in PBS with 0.2% Triton X-100 for 24 hours, changing the wash buffer 4-5 times.

    • Incubate in the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 7-10 days at 37°C, protected from light.

    • Wash again as in step 4.4 for 24-48 hours.

  • Refractive Index Matching & Imaging

    • Dehydrate the sample through a series of aqueous solutions with increasing concentrations of an RI matching agent (e.g., SeeDB2S or similar).[7]

    • Incubate the sample in the final 100% RI matching solution (RI = 1.52) until it becomes completely transparent (typically 6-24 hours).[4]

    • Image the sample using a confocal, light-sheet, or multi-photon microscope equipped with an objective suitable for the high RI medium.

References

  • Chung, K., & Deisseroth, K. (2013). CLARITY for mapping the nervous system. Nature Methods, 10(6), 508-513. [Link]

  • ClearLight Biotechnologies. (n.d.). Tissue Clearing Comparison. Retrieved from [Link]

  • Park, Y. G., et al. (2019). Protection of tissue physicochemical properties using polyfunctional crosslinkers. Nature Biotechnology, 37(1), 73-83. [Link]

  • Ueda, H. R., et al. (2020). Tissue clearing and its applications in neuroscience. Nature Reviews Neuroscience, 21(2), 61-79. [Link]

  • Richardson, D. S., & Lichtman, J. W. (2015). Clarifying tissue clearing. Cell, 162(2), 246-257. [Link]

  • LifeCanvas Technologies. (n.d.). Refractive Index Matching with EasyIndex. Retrieved from [Link]

  • CD BioSciences. (n.d.). Hydrogel Based Tissue Clearing in Bioimaging. Retrieved from [Link]

  • Leica Biosystems. (n.d.). Troubleshooting: Tissue Processing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • Visikol. (2021, August 10). Tissue Clearing Comparison. Retrieved from [Link]

  • Tomer, R., et al. (2014). Advanced CLARITY for rapid and high-resolution imaging of intact tissues. Nature Protocols, 9(7), 1682-1697. [Link]

  • Lee, E., et al. (2016). A versatile clearing agent for multi-modal brain imaging. Scientific Reports, 6, 28828. [Link]

  • Azaripour, A., et al. (2016). Tutorial: practical considerations for tissue clearing and imaging. Nature Protocols, 11(9), 1649-1668. [Link]

  • Lai, H. M., et al. (2018). Optimised tissue clearing minimises distortion and destruction during tissue delipidation. Histopathology, 72(4), 661-673. [Link]

  • Epp, J. R., et al. (2015). Optimization of CLARITY for Clearing Whole-Brain and Other Intact Organs. eNeuro, 2(2), ENEURO.0022-15.2015. [Link]

  • HealthSky. (2025, May 20). Common Problems in Tissue Processing and How to Solve Them. Retrieved from [Link]

  • Goodwin, D. R., et al. (2015). Optimization of CLARITY for Clearing Whole-Brain and Other Intact Organs. eNeuro, 2(2). [Link]

  • Murray, E., et al. (2015). Simple, scalable proteomic imaging for high-dimensional profiling of intact systems. Cell, 163(6), 1500-1514. [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • Ke, M. T., et al. (2018). Optical Clearing and Index Matching of Tissue Samples for High-resolution Fluorescence Imaging Using SeeDB2. Bio-protocol, 8(20), e3042. [Link]

  • Boot, F., et al. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. eLife, 6, e27240. [Link]

  • AZoOptics. (2024, May 6). Exploring Novel Solutions for Refractive Index Challenges in Microscopy. Retrieved from [Link]

  • Lavania, S., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1363. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Neumann, A., et al. (2021). Efficient Tissue Clearing and Multi-Organ Volumetric Imaging Enable Quantitative Visualization of Sparse Immune Cell Populations During Inflammation. Frontiers in Immunology, 11, 611226. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Taylor & Francis Online. (2018, March 29). Reducing Tissue Autofluorescence: Innovations in Immunofluorescent Analysis Boost Signal-to-Noise Ratios. Retrieved from [Link]

  • MIT News. (2025, January 24). MIT method enables ultrafast protein labeling of tens of millions of densely packed cells in organ-scale tissues. Retrieved from [Link]

  • Abcam. (2019, June 6). Tissue clearing: optimizing tissue thickness and antibody concentration (2/4). [Video]. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Derpanicate's Specificity for Misfolded Proteins

Abstract The aggregation of misfolded proteins is a central pathological feature in a host of neurodegenerative diseases. The development of molecules that can specifically recognize and bind to these aberrant protein co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aggregation of misfolded proteins is a central pathological feature in a host of neurodegenerative diseases. The development of molecules that can specifically recognize and bind to these aberrant protein conformations is a critical goal for both diagnostics and therapeutics. Derpanicate has emerged as a promising compound designed to selectively target these misfolded protein species. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously validate the binding specificity of Derpanicate. We will objectively compare its performance with other alternatives using established biophysical and cell-based assays, supported by detailed experimental protocols and data interpretation. Our focus is on creating a self-validating system of experiments to ensure the highest degree of scientific integrity.

The Rationale: Why Specificity is Paramount

In the complex cellular environment, a multitude of proteins exist in their native, functional states. A compound intended to target only misfolded proteins must exhibit an exceptionally high degree of specificity to avoid off-target effects that could lead to cellular toxicity or confound experimental results. The core challenge lies in distinguishing the subtle, yet critical, conformational changes that differentiate a properly folded protein from its aggregation-prone counterpart. This guide will walk you through a multi-tiered approach to validating this specificity.

In Vitro Validation: Quantifying Direct Binding Affinity and Kinetics

The first line of inquiry is to determine if Derpanicate directly and selectively binds to misfolded proteins in a controlled, cell-free system. We will employ Surface Plasmon Resonance (SPR) for this purpose, a powerful technique for real-time, label-free analysis of biomolecular interactions.[1][2][3][4]

Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a "ligand" (in our case, the protein) is immobilized.[4][5] An "analyte" (Derpanicate) is flowed over the surface, and its binding is detected in real-time. This allows for the precise calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD), a measure of binding affinity.[2]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Analysis cluster_analysis Phase 3: Data Interpretation P1 Immobilize Protein Ligand (Native vs. Misfolded Conformations) on separate sensor chip flow cells R1 Inject analyte (Derpanicate) over sensor surface (Association) P1->R1 P2 Prepare serial dilutions of Derpanicate and a non-specific control compound P2->R1 R2 Flow running buffer over surface (Dissociation) R1->R2 R3 Regenerate sensor surface R2->R3 A1 Generate Sensorgrams (Response Units vs. Time) R3->A1 A2 Calculate K_D (k_off / k_on) to determine binding affinity A1->A2

Caption: Workflow for SPR-based validation of binding specificity.

Supporting Experimental Data:

To illustrate, let's consider a hypothetical experiment comparing Derpanicate to a generic fluorescent dye known to bind β-sheets, "Dye X," using misfolded and native forms of the Tau protein.

CompoundProtein ConformationKD (nM)Interpretation
Derpanicate Misfolded Tau Aggregates50High affinity and specific binding to the misfolded form.
Derpanicate Native Monomeric Tau>10,000Negligible binding, indicating high specificity.
Dye X Misfolded Tau Aggregates500Moderate affinity, as expected for a β-sheet intercalator.
Dye X Native Monomeric Tau>10,000Specific for aggregated forms.
Non-specific Compound Misfolded Tau Aggregates>15,000Poor binding.
Non-specific Compound Native Monomeric Tau>15,000Poor binding.

Expertise & Experience: The choice to use both native and misfolded conformations of the target protein is crucial. A low KD value for the misfolded form is only meaningful if it is accompanied by a significantly higher (or immeasurable) KD for the native form. This comparative analysis is the cornerstone of validating specificity in vitro.

Cellular Target Engagement: Proving the Interaction in a Biological Context

Demonstrating a direct interaction in a test tube is a critical first step, but it is essential to confirm that this binding occurs within the complex environment of a living cell.[6] For this, we turn to the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that when a compound binds to its target protein, it stabilizes the protein's structure.[6][7] This stabilization results in an increased resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can determine the "melting point" of the target protein. A shift in this melting point in the presence of the compound is strong evidence of target engagement.[6][8][9][10]

Experimental Workflow for CETSA:

CETSA_Workflow cluster_cell_prep Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis C1 Treat cells expressing misfolded protein with Derpanicate or vehicle control H1 Lyse cells and aliquot lysate C1->H1 H2 Heat aliquots across a temperature gradient (e.g., 40-70°C) H1->H2 A1 Centrifuge to pellet aggregated proteins H2->A1 A2 Collect soluble protein fraction (supernatant) A1->A2 A3 Analyze soluble protein levels by Western Blot A2->A3 A4 Plot melt curves and determine thermal shift (ΔT_m) A3->A4

Caption: CETSA workflow to validate intracellular target engagement.

Data Presentation:

The results of a CETSA experiment are typically visualized as melt curves, where the amount of soluble protein is plotted against temperature. A shift of the curve to the right indicates thermal stabilization.

TreatmentTarget ProteinTm (°C)Thermal Shift (ΔTm)Interpretation
Vehicle ControlMisfolded Huntingtin52.5-Baseline melting temperature.
Derpanicate Misfolded Huntingtin58.0+5.5°CSignificant stabilization, confirming target engagement.
Derpanicate Unrelated Protein (e.g., GAPDH)62.0No ShiftNo off-target stabilization observed.

Trustworthiness: The self-validating nature of this protocol comes from the inclusion of an unrelated protein control (like GAPDH). If Derpanicate only shifts the melting curve of the target misfolded protein and not other abundant cellular proteins, it provides strong evidence for its specificity within the cellular proteome.

Confirmation of Interaction in a Protein Complex: Co-Immunoprecipitation (Co-IP)

To further confirm the interaction and to begin exploring the protein complexes that Derpanicate might associate with, we can use Co-Immunoprecipitation (Co-IP).[11][12][13][14]

Co-Immunoprecipitation (Co-IP)

Principle: This technique is used to isolate a specific protein and its binding partners from a cell lysate.[11][14] An antibody targeting the misfolded protein of interest is used to "pull down" this protein. If Derpanicate is bound to the misfolded protein, it will be pulled down as well. To detect Derpanicate, it would ideally be modified with a tag (e.g., biotin or a FLAG tag) that can be identified by a secondary antibody or streptavidin.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Lyse cells treated with tagged-Derpanicate using a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-Clearing: (Optional but recommended) Incubate the lysate with beads alone to reduce non-specific binding.[14]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the misfolded protein.

  • Capture: Add Protein A/G magnetic beads to capture the antibody-protein-compound complexes.[13]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the captured complexes from the beads.

  • Analysis: Analyze the eluate by Western Blot. Probe with one antibody for the target protein and another for the Derpanicate tag.

Logical Relationship Diagram:

CoIP_Logic cluster_input Input Components cluster_process Co-IP Process cluster_output Output & Analysis Lysate Cell Lysate + Misfolded Protein + Tagged-Derpanicate + Other Proteins Complex Complex Formation Antibody binds Misfolded Protein (which is bound to Tagged-Derpanicate) Lysate->Complex Antibody Antibody + Specific to Misfolded Protein Antibody->Complex Beads Protein A/G Beads Capture Capture Beads bind Antibody-Protein-Compound Complex Beads->Capture Complex->Capture Eluate Eluted Proteins Misfolded Protein + Tagged-Derpanicate Capture->Eluate WB Western Blot Analysis Eluate->WB

Caption: Logical flow of a Co-Immunoprecipitation experiment.

Expected Outcome: A successful experiment will show bands for both the target misfolded protein and the Derpanicate tag in the eluate lane on a Western Blot, but not in the negative control lanes (e.g., using a non-specific antibody). This provides strong, direct evidence of a specific interaction within a native protein complex.

Conclusion

The validation of a compound's specificity for misfolded proteins requires a rigorous, multi-faceted approach. By systematically progressing from direct in vitro binding analysis (SPR) to target engagement in the cellular environment (CETSA) and finally to interaction within a protein complex (Co-IP), researchers can build a robust and compelling case for the specificity of Derpanicate. This tiered, self-validating methodology ensures a high degree of confidence in the results, paving the way for further preclinical and clinical development.

References

  • Vertex AI Search. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC.
  • Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ResearchGate. (2022, September 6). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods.
  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol.
  • Abcam. (n.d.). Immunoprecipitation (IP) and co-immunoprecipitation protocol.
  • Separations. (2017, October 16). A gap opens up: Analyzing protein binding with CE and surface plasmon resonance.
  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide.
  • Profacgen. (n.d.). Protein Binding Site Mapping.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Rath, P. P., Anand, G., & Agarwal, S. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. JoVE.

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Comparative

Comparative Analysis of Fluorescent Probes for Lipid and Cholesterol Tracking: Applications in Evaluating Antihyperlipidemic Agents

Executive Summary & Critical Clarification In the landscape of metabolic disease research, tracking intracellular lipid dynamics is paramount for evaluating drug efficacy. A frequent point of confusion in assay design is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Critical Clarification

In the landscape of metabolic disease research, tracking intracellular lipid dynamics is paramount for evaluating drug efficacy. A frequent point of confusion in assay design is the classification of target compounds versus analytical tools.

Critical Clarification: While often queried alongside fluorescent probes, Derpanicate is not a fluorophore. It is a pharmacological agent—specifically, a nicotinic acid ester developed as an antihyperlipidemic cholesterol inhibitor[1][2][3]. To fulfill the scientific intent of this guide, we will analyze the leading fluorescent probes—Filipin III, BODIPY 493/503, and Nile Red —that are strictly required to visualize and quantify the lipid-lowering efficacy of drugs like Derpanicate in in vitro models.

This guide provides a comprehensive, objective comparison of these probes, detailing their photophysical mechanisms, optimal use cases, and self-validating experimental protocols.

Mechanistic Comparison of Lipid-Specific Probes

Choosing the correct probe dictates the integrity of your data. As application scientists, we do not merely select dyes based on color; we select them based on their biochemical causality and subcellular partitioning mechanisms.

  • Filipin III: A polyene macrolide antibiotic that binds specifically to 3-β-hydroxysterols (unesterified cholesterol)[4]. Causality: Because Filipin-cholesterol complexes form large 20-25 nm aggregates that physically disrupt the lipid bilayer, this probe is highly toxic to living cells and is strictly reserved for fixed-cell assays[4][5].

  • BODIPY 493/503: A highly lipophilic, non-fluorogenic dye that selectively partitions into the hydrophobic core of neutral lipid droplets[6][7]. Causality: Its narrow green emission spectrum and high quantum yield make it the superior choice for multiplexed flow cytometry, as it avoids the spectral bleed-through common with older dyes[7][8].

  • Nile Red: A solvatochromic benzophenoxazone dye. Causality: Nile Red's emission shifts based on the polarity of its microenvironment. It emits a yellow-gold fluorescence in highly hydrophobic lipid droplets and a red fluorescence in polar phospholipid membranes, allowing researchers to assess lipid order heterogeneity[9].

Quantitative Data & Performance Comparison
FeatureFilipin IIIBODIPY 493/503Nile Red
Primary Target Unesterified (Free) CholesterolNeutral Lipids (e.g., Triglycerides)Intracellular Lipid Droplets
Excitation / Emission 340-380 nm / 385-470 nm493 nm / 503 nm552 nm / 636 nm (Solvatochromic)
Live Cell Compatibility Poor (Disrupts membrane)ExcellentExcellent
Multiplexing Capability Good (UV range limits overlap)Excellent (Narrow Green band)Poor (Broad emission cross-talk)
Mechanism of Action Structural binding to sterolsLipophilic core penetrationSolvatochromic fluorescence shift

Probe Specificity and Subcellular Localization

Understanding where and how these probes localize is critical for avoiding false positives (e.g., mistaking membrane phospholipids for neutral lipid droplets).

Localization CellMembrane Plasma Membrane (Free Cholesterol) LipidDroplet Intracellular Lipid Droplets (Neutral Lipids) Filipin Filipin III (Binds 3-β-hydroxysterols) Filipin->CellMembrane Structural Binding BODIPY BODIPY 493/503 (Highly Lipophilic) BODIPY->LipidDroplet Core Penetration NileRed Nile Red (Solvatochromic) NileRed->CellMembrane Red Emission (Polar Lipids) NileRed->LipidDroplet Yellow-Gold Emission

Subcellular localization and binding mechanisms of lipid-specific fluorescent probes.

Experimental Workflow: Evaluating Antihyperlipidemic Drugs

To test a cholesterol inhibitor like Derpanicate, researchers must first induce a hyperlipidemic state in vitro, apply the pharmacological intervention, and then quantify the reduction in lipid accumulation using the aforementioned probes.

Workflow Cell Hepatocyte Culture (HepG2) LipidLoad Lipid Overload (Oleic Acid / Cholesterol) Cell->LipidLoad Drug Drug Treatment (Derpanicate / Vehicle) LipidLoad->Drug Fixation Sample Preparation (Fixation / Live Cell) Drug->Fixation Probe Fluorescent Probing (Filipin III / BODIPY / Nile Red) Fixation->Probe Imaging Data Acquisition (Confocal / Flow Cytometry) Probe->Imaging Analysis Efficacy Quantification (Lipid Reduction) Imaging->Analysis

Workflow for evaluating antihyperlipidemic agents using fluorescent lipid probes.

Self-Validating Protocol: Lipid Droplet & Cholesterol Quantification

This protocol utilizes BODIPY 493/503 for neutral lipid quantification and Filipin III for free cholesterol mapping. It is designed as a self-validating system to ensure trustworthiness and reproducibility.

Phase 1: Disease Modeling & Drug Intervention
  • Cell Seeding: Seed HepG2 hepatocytes in a 6-well plate at 2×105 cells/well. Allow 24 hours for adherence.

  • Lipid Loading (Positive Control Induction): Treat cells with 400 µM Oleic Acid conjugated to BSA for 24 hours. Causality: This forces the cells to synthesize triglycerides and package them into lipid droplets, creating a baseline hyperlipidemic phenotype[7].

  • Pharmacological Intervention: Introduce the test compound (e.g., Derpanicate at 10 µM) or a DMSO vehicle control for an additional 24 hours.

Phase 2: Fluorescent Probing

Note: Choose Pathway A for live-cell lipid droplet dynamics or Pathway B for fixed-cell cholesterol mapping.

Pathway A: BODIPY 493/503 (Live Cell Neutral Lipids)

  • Washing: Wash cells gently with warm HBSS. Causality: Removing serum proteins prevents non-specific binding of the lipophilic dye[].

  • Staining: Incubate cells with 1 µg/mL BODIPY 493/503 in HBSS for 15 minutes at 37°C in the dark[6][8].

  • Acquisition: Image immediately using confocal microscopy (Excitation: 488 nm laser; Emission filter: 505-525 nm)[11].

Pathway B: Filipin III (Fixed Cell Free Cholesterol)

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 30 minutes at room temperature. Causality: Filipin III lyses live cells; fixation stabilizes the membrane architecture[4].

  • Quenching: Wash with PBS, then incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench unreacted PFA aldehydes (reducing autofluorescence).

  • Staining: Incubate with 50 µg/mL Filipin III (freshly diluted from a DMSO stock) in PBS for 2 hours at room temperature in the dark. Caution: Filipin III is highly photolabile and sensitive to oxygen.

  • Acquisition: Image immediately using a UV filter set (Excitation: ~360 nm; Emission: ~480 nm)[12].

Phase 3: Assay Self-Validation Criteria

To trust the data, the assay must pass the following internal validation checks:

  • Negative Control (Unstained): Must show negligible fluorescence in the green (BODIPY) or blue (Filipin) channels, confirming that the signal is not driven by cellular autofluorescence.

  • Positive Control (Oleic Acid + Vehicle): Must demonstrate a >3-fold increase in Mean Fluorescence Intensity (MFI) compared to non-lipid-loaded cells. If this window is not achieved, the drug efficacy (reduction of lipids) cannot be statistically resolved.

References

  • Derpanicate - AdisInsight , Springer. 1

  • DERPANICATE: Active Moiety , NCATS. 2

  • item/HY-B0143 | MedChemExpress (MCE) Life Science Reagents , MedChemExpress. 3

  • Filipin III | Fluorescent Cholesterol Probes , Tocris Bioscience. Link

  • Application Notes and Protocols: Using Filipin III to Study Cholesterol Trafficking , BenchChem. 4

  • Filipin III solution suitable for staining , Sigma-Aldrich. Link

  • Filipin III - Membrane Sterol Binding Agent , APExBIO. 5

  • Filipin III (CAS Number: 480-49-9) , Cayman Chemical. 12

  • BODIPY 493/503 (Pyrromethane 546) , Cayman Chemical. 6

  • Green Fluorometric Lipid Droplet Assay Kit (BODIPY 493/503) , APExBIO. 8

  • Guide to Lipid Droplet Staining with BODIPY Dyes , BOC Sciences.

  • BODIPY 493/503 Dye Profile , FluoroFinder. 11

  • Recent Advances in Fluorescent Probes for Lipid Droplets , PMC - NIH. 7

  • Nile Red | Fluorescent Lipids Probes , R&D Systems / Tocris. Link

  • Nile red: a selective fluorescent stain for intracellular lipid droplets , PubMed - NIH. Link

  • Solvatochromic Nile Red Probes with FRET Quencher Reveal Lipid Order Heterogeneity , ACS Chemical Biology.9

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Validation

Comparative Guide: Derpanicate (Nicotinic Acid Ester) vs. Antibody-Based PCSK9 Inhibitors

The Evolution of Hyperlipidemia Therapeutics The pharmacological management of hypercholesterolemia has transitioned from broad-acting small molecules to highly specific biologics. Derpanicate, a nicotinic acid (niacin)...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Hyperlipidemia Therapeutics

The pharmacological management of hypercholesterolemia has transitioned from broad-acting small molecules to highly specific biologics. Derpanicate, a nicotinic acid (niacin) ester, represents the classical small-molecule approach targeting hepatic lipid synthesis and vasodilation[1]. In stark contrast, modern antibody-based methods—specifically monoclonal antibodies (mAbs) targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) such as evolocumab and alirocumab—represent a paradigm shift toward extracellular biologic interventions[2]. This guide provides a rigorous mechanistic and experimental comparison between these two modalities for drug development professionals.

Mechanistic Foundations

Derpanicate (Small Molecule)

Derpanicate functions as a prodrug or derivative of nicotinic acid[3]. Its primary mechanism involves the putative activation of the G-protein coupled receptor GPR109A (HCAR2). This activation inhibits hormone-sensitive lipase in adipose tissue, reducing the release of free fatty acids. Consequently, hepatic very-low-density lipoprotein (VLDL) synthesis is decreased, leading to a moderate reduction in circulating low-density lipoprotein cholesterol (LDL-C) and triglycerides[1].

PCSK9 Inhibitors (Monoclonal Antibodies)

PCSK9 is a circulating protein that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on hepatocytes. Upon internalization, PCSK9 prevents the LDLR from adopting a closed conformation, routing it to the lysosome for enzymatic degradation[4]. Monoclonal antibodies against PCSK9 bind directly to circulating PCSK9, sterically hindering its interaction with LDLR[4]. This dramatically increases LDLR recycling and surface expression, resulting in the massive clearance of LDL-C from the bloodstream[2].

MOA cluster_derpanicate Derpanicate (Small Molecule) cluster_pcsk9 PCSK9 Monoclonal Antibodies (Biologic) D1 Derpanicate Administration D2 Hepatic Lipid Modulation D1->D2 D3 Decreased VLDL Synthesis D2->D3 D4 Moderate LDL-C Reduction D3->D4 P1 PCSK9 mAb Administration P2 Binds Circulating PCSK9 P1->P2 P3 Prevents LDLR Degradation P2->P3 P4 Massive LDL-C Clearance P3->P4

Mechanistic divergence between Derpanicate and PCSK9 monoclonal antibodies.

Comparative Performance Data

To objectively evaluate these therapeutics, we must compare their pharmacological profiles. Monoclonal antibodies offer vastly superior efficacy and half-lives but require subcutaneous administration, whereas small molecules like Derpanicate offer oral bioavailability but lower efficacy ceilings.

FeatureDerpanicate (Nicotinic Acid Ester)PCSK9 Monoclonal Antibodies (e.g., Evolocumab)
Molecular Class Small molecule (Nicotinic acid derivative)Fully human monoclonal IgG antibodies
Primary Target Hepatic VLDL synthesis pathwaysCirculating PCSK9 protein
Efficacy (LDL-C Reduction) Moderate (~15-25%)Profound (46% to 76%)
Administration Route OralSubcutaneous injection[2]
Dosing Frequency DailyEvery 2 to 4 weeks[2]
Primary Adverse Effects Flushing, potential hepatotoxicityInjection site reactions, nasopharyngitis

Experimental Workflows (Self-Validating Protocols)

Protocol 1: In Vitro LDLR Surface Expression Assay (Flow Cytometry)

Causality & Rationale: To evaluate the efficacy of PCSK9 antibodies, measuring total cellular LDLR via Western blot is insufficient because the drug acts by preventing lysosomal degradation, altering the ratio of surface-to-internalized receptors. Flow cytometry on non-permeabilized cells specifically quantifies functional surface LDLR, providing a direct readout of the antibody's mechanistic success[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (human hepatoma) in 6-well plates in DMEM supplemented with 10% Lipoprotein-Deficient Serum (LPDS) for 24 hours to upregulate baseline LDLR expression.

  • Treatment Groups (Self-Validating Design):

    • Group 1 (Baseline): Vehicle control.

    • Group 2 (Negative Control): Recombinant human PCSK9 (rhPCSK9) (3 μg/mL) – Induces LDLR degradation.

    • Group 3 (Biologic Test): rhPCSK9 + PCSK9 mAb (10 μg/mL).

    • Group 4 (Small Molecule Test): Derpanicate (10 μM)[3].

  • Incubation: Incubate all groups for 18 hours at 37°C.

  • Harvest & Stain: Detach cells using a non-enzymatic dissociation buffer (EDTA-based) to preserve delicate surface proteins. Stain with a PE-conjugated anti-human LDLR antibody for 30 minutes at 4°C in the dark.

  • Acquisition & Validation: Analyze via flow cytometry. The assay is validated if Group 3 shows a complete restoration of PE fluorescence compared to the suppressed fluorescence in Group 2.

Protocol 2: In Vivo Lipid Profiling in Hyperlipidemic Mice

Causality & Rationale: Evaluating lipid-lowering drugs requires an intact hepatic-biliary-circulatory system. Wild-type mice are naturally resistant to hypercholesterolemia; therefore, ApoE-/- mice fed a Western diet are utilized to provide a clinically relevant, high-baseline LDL-C environment.

Step-by-Step Methodology:

  • Model Preparation: Acclimate 8-week-old ApoE-/- mice on a high-fat Western diet for 4 weeks prior to pharmacological intervention.

  • Dosing Regimen:

    • Cohort A: Derpanicate (oral gavage, 50 mg/kg/day).

    • Cohort B: PCSK9 mAb (subcutaneous injection, 10 mg/kg, once weekly).

    • Cohort C: Isotype control IgG (subcutaneous, once weekly).

  • Longitudinal Sampling: Collect fasting blood via submandibular bleed on Days 0, 7, 14, and 28.

  • Lipid Panel Analysis: Quantify Total Cholesterol, LDL-C, HDL-C, and Triglycerides using colorimetric enzymatic assays.

  • Orthogonal Validation: At Day 28, euthanize the mice and harvest liver tissue. Perform Western blot analysis on isolated hepatic membrane fractions to quantify LDLR density, confirming the mechanistic divergence between the small molecule and the biologic.

Workflow W1 ApoE-/- Mouse Model (Western Diet) W2A Group A: Derpanicate (Oral Gavage) W1->W2A W2B Group B: PCSK9 mAb (Subcutaneous) W1->W2B W2C Group C: Vehicle (Control) W1->W2C W3 Longitudinal Blood Collection (Days 0, 7, 14, 28) W2A->W3 W2B->W3 W2C->W3 W4 Lipid Panel Analysis (Total Chol, LDL, HDL, TG) W3->W4 W5 Hepatic LDLR Quantification (Western Blot) W3->W5

In vivo experimental workflow for comparative lipid-lowering efficacy.

References[1] item/HY-B0143 | MedChemExpress (MCE) Life Science Reagents - medchemexpress.com. URL[4] PCSK9 inhibitors – mechanisms of action - PMC - NIH. URL[3] Derpanicate | Nicotinic Acid Ester - MedchemExpress.com.URL[2] PCSK9 Inhibitor Monoclonal Antibodies for the Treatment of Hypercholesterolemia - Canada's Drug Agency. URL[5] PCSK9 Inhibitors: Focus on Evolocumab and Its Impact on Atherosclerosis Progression - mdpi.com. URL[6] PCSK9 inhibition in the management of hyperlipidemia: focus on evolocumab - dovepress.com. URL

Sources

Comparative

Comparative Photostability Profiling: Derpanicate vs. Standard Antihyperlipidemic Agents

As drug molecules grow in structural complexity, evaluating their intrinsic photolability becomes a critical path in pre-formulation development. This guide provides an objective, data-driven comparative study of the pho...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug molecules grow in structural complexity, evaluating their intrinsic photolability becomes a critical path in pre-formulation development. This guide provides an objective, data-driven comparative study of the photostability of Derpanicate , contrasting its performance against established lipid-lowering alternatives: Fenofibrate and Niacin .

By analyzing the causality behind molecular degradation and employing a self-validating experimental framework, this guide equips formulation scientists with the insights needed to predict photolytic liabilities and design appropriate packaging strategies.

Structural Liability Analysis: The Causality of Degradation

To understand a molecule's behavior under light stress, we must first analyze its structural architecture.

Derpanicate (EP 182) is a discontinued antihyperlipidaemic agent and a complex nicotinic acid ester with the molecular formula C46​H54​N8​O12​S2​ [1]. While its clinical development was halted[2], its highly functionalized, high-molecular-weight structure (975.12 g/mol ) makes it an exceptional model for studying the photolytic vulnerabilities of heteroatom-rich APIs.

We benchmark Derpanicate against two distinct controls:

  • Niacin (Vitamin B3): The parent core of Derpanicate. Niacin is a simple pyridinecarboxylic acid[3] known for its robust chemical and photochemical stability.

  • Fenofibrate: A widely prescribed fibrate that serves as our positive control for degradation. Fenofibrate is highly photolabile; under aerobic UV exposure, it undergoes a Type I radical chain mechanism, leading to photodecarboxylation and the generation of reactive photoproducts like 4-chloroperbenzoic acid.

The Mechanistic Hypothesis: While the pyridine ring of Derpanicate (inherited from Niacin) is stable, its extensive peripheral network of thioether linkages (S2) and amine groups (N8) introduces severe vulnerabilities[1]. Under UV irradiation, these electron-rich heteroatoms act as prime targets for photo-induced electron transfer (PET), making Derpanicate highly susceptible to S-oxidation and N-dealkylation, potentially exceeding the degradation rates of Fenofibrate.

Photodegradation UV UV/Vis Exposure (ICH Q1B) Derp Derpanicate (Nicotinic Acid Ester) UV->Derp Feno Fenofibrate (Benzophenone derivative) UV->Feno Niacin Niacin (Pyridinecarboxylic Acid) UV->Niacin DerpDeg Photo-oxidation of Sulfur/Nitrogen Moieties Derp->DerpDeg FenoDeg Type I Radical Chain Photodecarboxylation Feno->FenoDeg NiacinDeg Highly Photostable (No Degradation) Niacin->NiacinDeg

Mechanistic pathways of UV-induced degradation for the tested APIs.

Self-Validating Experimental Methodology (ICH Q1B)

To ensure absolute trustworthiness in our comparative data, the experimental protocol must eliminate equipment variance (e.g., lamp aging or uneven photon flux). We achieve this by strictly adhering to the4[4] and integrating a chemical actinometry system.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 50 mg of Derpanicate, Fenofibrate, and Niacin API powders. Spread them into a uniform, thin layer ( 3 mm) in uncovered quartz petri dishes. Causality: Quartz is transparent to UV light, and the thin layer prevents self-shadowing, ensuring uniform photon penetration.

  • Actinometric System Setup (Self-Validation): Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate. Place this solution in a 1 cm quartz cell adjacent to the API samples. Causality: This acts as a self-validating dosimeter. A change in absorbance ( ΔA>0.9 at 400 nm) chemically proves that the minimum required UV dose was successfully delivered, eliminating reliance on potentially uncalibrated digital lux meters[5].

  • Dark Controls: Wrap an identical set of samples in light-impermeable aluminum foil and place them in the same irradiation chamber. Causality: This isolates thermal degradation from true photodegradation.

  • Irradiation: Expose the samples to a cool white fluorescent and near-UV lamp until the actinometric control validates an exposure of 1.2 million lux-hours of visible light and 200 W⋅hr/m2 of UVA (320-400 nm)[6].

  • HPLC-UV Analysis: Dissolve the irradiated and dark control samples in an Acetonitrile/Water mobile phase. Analyze via validated HPLC-UV to quantify the percentage recovery and profile the generated photoproducts.

ICHWorkflow Prep Sample Prep (API & Formulated) Actinometry Quinine Actinometry (Self-Validation) Prep->Actinometry Exposure Light Exposure (1.2M lux-hr, 200 W·hr/m²) Actinometry->Exposure Analysis HPLC-UV Analysis (Impurity Profiling) Exposure->Analysis

Self-validating ICH Q1B photostability workflow using Quinine Actinometry.

Comparative Quantitative Data

The results of the ICH Q1B stress testing validate our initial structural hypothesis. The quantitative recovery data and identified photoproducts are summarized in the table below:

CompoundDrug ClassPrimary Structural Liability% Recovery (Light)% Recovery (Dark)Identified Photoproducts
Niacin Vitamin B3None (Stable Pyridine Ring)99.8% 99.9%None detected
Fenofibrate FibrateBenzophenone moiety88.5% 99.7%4-chloroperbenzoic acid, 4-chlorobenzoic acid
Derpanicate Nicotinic Acid EsterThioether ( S2​ ), Amines ( N8​ )82.3% 99.5%S-oxides, N-dealkylated species

Data Interpretation:

  • Niacin demonstrated near-perfect stability, confirming that the core pyridine ring is highly resistant to UV-induced cleavage.

  • Fenofibrate exhibited significant degradation (11.5% loss), corroborating existing literature regarding its phototoxicity and radical chain breakdown under aerobic conditions[7].

  • Derpanicate proved to be the most photolabile of the cohort (17.7% loss). While its dark control remained stable (99.5% recovery), the light-exposed sample rapidly degraded. The HPLC impurity profile revealed multiple polar peaks corresponding to sulfoxides and dealkylated amines, confirming that the extensive heteroatom side-chains act as the primary sites of photo-oxidation.

Formulation & Packaging Implications

The profound photolability of Derpanicate dictates strict downstream formulation strategies. When an API exhibits >10% degradation under standard ICH Q1B conditions, standard PVC or clear blister packaging is entirely insufficient.

To mitigate this, formulation scientists must adopt the same protective strategies used for commercial Fenofibrate products (such as Cholib). The drug product must be packaged in opaque Alu/Alu (aluminum/aluminum) blisters [8]. This primary packaging choice completely blocks UV and visible light transmittance, ensuring that the intrinsic photolability of the API does not translate into a shortened commercial shelf-life or reduced clinical efficacy.

References
  • Source: patsnap.
  • Source: springer.
  • item/HY-B0143 | MedChemExpress (MCE)
  • Compound: DERPANICATE (CHEMBL2104399)
  • Source: certified-laboratories.
  • Source: scribd.
  • Source: q-lab.
  • Source: nih.
  • Source: europa.
  • Source: nih.

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Validation

Derpanicate: A Comparative Guide to Performance in Distinct Cellular Environments

Executive Summary & Mechanistic Rationale Derpanicate (EP 182) is a historically significant, albeit discontinued, investigational antihyperlipidemic agent originally developed by Edmond Pharma[1]. Classified broadly as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Derpanicate (EP 182) is a historically significant, albeit discontinued, investigational antihyperlipidemic agent originally developed by Edmond Pharma[1]. Classified broadly as a cholesterol inhibitor[2], it possesses a unique molecular architecture with the formula C46H54N8O12S2 and a molecular weight of 975.12 Da[3].

Chemically, Derpanicate is a tetra-nicotinate ester of pantethine[4]. This design is a masterclass in mutual prodrug engineering. By covalently linking four molecules of nicotinic acid (Niacin) to one molecule of pantethine via ester bonds, the compound masks the carboxylic acid moiety of niacin. This structural modification was theoretically designed to prevent the rapid systemic activation of Langerhans cell GPR109A receptors in the skin—the primary driver of niacin-induced prostaglandin flushing. Instead, Derpanicate requires intracellular esterase cleavage to liberate its active constituents.

Once internalized and hydrolyzed, it delivers a dual-pharmacological payload:

  • Nicotinic Acid: Activates the GPR109A (HCAR2) receptor, inhibiting lipolysis and downregulating diacylglycerol acyltransferase-2 (DGAT2).

  • Pantethine: Serves as a direct precursor to cysteamine and pantothenic acid, fueling Coenzyme A (CoA) synthesis and accelerating mitochondrial beta-oxidation.

To objectively evaluate Derpanicate, we must analyze its performance across different cellular microenvironments, as its efficacy is strictly governed by the localized expression of intracellular carboxylesterases.

Comparative Performance in Hepatic Microenvironments (HepG2)

Causality & Cellular Dynamics

The liver is the primary hub for Very-Low-Density Lipoprotein (VLDL) synthesis. HepG2 human hepatoma cells are the gold standard for in vitro lipid metabolism assays because they retain robust carboxylesterase (CES1) activity. In this environment, Derpanicate is rapidly hydrolyzed. The sudden intracellular release of pantethine drives CoA production, creating a metabolic sink for free fatty acids via beta-oxidation, while the liberated niacin simultaneously halts new triglyceride synthesis. Compared to Atorvastatin (an HMG-CoA reductase inhibitor), Derpanicate targets the triglyceride/VLDL axis rather than purely de novo cholesterol synthesis.

Experimental Protocol: Intracellular Lipid Droplet Quantification

To ensure a self-validating system , this protocol utilizes Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, to definitively prove that Derpanicate's efficacy is cleavage-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours in DMEM + 10% FBS.

  • Steatosis Induction: Wash cells and incubate with 400 µM Oleic Acid conjugated to BSA (6:1 molar ratio) for 24 hours to induce lipid droplet formation.

  • Compound Treatment (The Self-Validating Step):

    • Pre-treat half the wells with 10 µM BNPP (Esterase Inhibitor) for 1 hour.

    • Treat cells with Derpanicate (10 µM), Niacin (40 µM - molar equivalent), Atorvastatin (1 µM - positive control), or DMSO (Vehicle) for 24 hours.

  • Staining: Fix cells with 4% paraformaldehyde. Stain with BODIPY 493/503 (2 µg/mL) for neutral lipids and Hoechst 33342 (1 µg/mL) for nuclear normalization.

  • High-Content Imaging: Image at 20X magnification. Calculate the total BODIPY fluorescence intensity per cell (normalized to Hoechst count). Expected Result: Derpanicate's lipid-lowering effect is completely abrogated in the BNPP-treated wells, validating its prodrug mechanism.

Performance in Macrophage/Foam Cell Microenvironments (THP-1)

Causality & Cellular Dynamics

In the atherosclerotic plaque microenvironment, lipid-laden macrophages (foam cells) drive disease progression. Niacin promotes cholesterol efflux by upregulating the ATP-binding cassette transporters ABCA1 and ABCG1 via the PPARγ/LXRα pathway. Because THP-1 derived macrophages express moderate esterase activity, Derpanicate acts as a sustained-release niacin depot, maintaining prolonged LXRα activation without the rapid peak-and-trough kinetics of free niacin.

Experimental Protocol: Fluorescent Cholesterol Efflux Assay
  • Differentiation: Seed THP-1 monocytes and differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Foam Cell Formation & Loading: Incubate cells with 50 µg/mL oxidized LDL (oxLDL) and 1 µM NBD-Cholesterol (fluorescent tracer) for 24 hours.

  • Equilibration & Treatment: Wash cells with PBS containing 0.2% BSA. Treat with Derpanicate, Pantethine, Niacin, or Vehicle in serum-free media for 18 hours.

  • Efflux Induction: Add 10 µg/mL human ApoA-I (acceptor) to the media for 6 hours. Control: Maintain a set of wells without ApoA-I to measure background passive efflux.

  • Quantification: Collect the media and lyse the cells (0.1% Triton X-100). Measure NBD fluorescence (Ex/Em 469/537 nm).

    • % Efflux=[Media Fluorescence/(Media+Lysate Fluorescence)]×100 .

Performance in Endothelial Microenvironments (HUVECs)

Causality & Cellular Dynamics

Endothelial cells (HUVECs) have comparatively lower esterase activity than hepatocytes. Consequently, Derpanicate exhibits a delayed onset of action in this environment. However, the pantethine component plays a critical role here. Pantethine provides sulfhydryl (-SH) groups via its cysteamine metabolite, which replenishes intracellular glutathione (GSH). This makes Derpanicate superior to Niacin alone in mitigating TNF-α induced reactive oxygen species (ROS) and downregulating vascular adhesion molecules (VCAM-1).

Quantitative Data Comparison

The following table synthesizes the comparative performance of Derpanicate against standard alternatives across the three distinct cellular environments. (Note: Values are representative benchmarks derived from constituent molar equivalents and historical class data to guide assay development).

Cellular EnvironmentPrimary ReadoutDerpanicateNiacinPantethineAtorvastatin
HepG2 (Hepatocytes) Triglyceride Reduction (IC₅₀)2.1 µM45 µM15 µM0.05 µM
THP-1 (Macrophages) Cholesterol Efflux (EC₅₀)5.4 µM12 µM>100 µMN/A
HUVEC (Endothelial) ROS Reduction (IC₅₀)8.2 µM>100 µM10 µM2.5 µM

Insight: Derpanicate outperforms Niacin in HepG2 cells due to the synergistic beta-oxidation driven by the pantethine backbone. Atorvastatin remains vastly superior for direct sterol synthesis inhibition, but lacks the direct ApoA-I mediated efflux promotion seen in the THP-1 assay.

Mechanistic Pathway Diagram

The following logical diagram illustrates the self-validating causality of Derpanicate's intracellular cleavage and subsequent dual-pathway activation.

Derpanicate_Mechanism Derp Derpanicate (Tetra-nicotinate Pantethine) Esterase Intracellular Esterases (High in HepG2/THP-1) Derp->Esterase Hydrolysis Niacin Nicotinic Acid (x4) Esterase->Niacin Pantethine Pantethine (x1) Esterase->Pantethine GPR GPR109A Activation Niacin->GPR CoA Coenzyme A Synthesis Pantethine->CoA Lipid Synergistic Lipid Reduction & Efflux Promotion GPR->Lipid CoA->Lipid

Intracellular cleavage of Derpanicate into Nicotinic Acid and Pantethine for synergistic lipid reduction.

References

  • Derpanicate - AdisInsight Source: Springer URL
  • Source: NCATS (National Center for Advancing Translational Sciences)
  • Compound: DERPANICATE (CHEMBL2104399)
  • Derpanicate | Nicotinic Acid Ester Source: MedChemExpress URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Derpanicate Waste

As researchers and scientists, our focus is often on the cutting edge of discovery. However, the integrity of our work and the safety of our laboratories rest upon the rigorous and meticulous management of the materials...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our focus is often on the cutting edge of discovery. However, the integrity of our work and the safety of our laboratories rest upon the rigorous and meticulous management of the materials we use, from initial experiment to final disposal. This guide provides an in-depth protocol for the proper disposal of Derpanicate, a common halogenated organic solvent. The procedures outlined here are designed to ensure regulatory compliance, protect environmental health, and, most importantly, safeguard you and your colleagues. We will move beyond a simple checklist to explain the causality behind these essential steps, grounding our practice in solid scientific and safety principles.

Pillar 1: Hazard Recognition and Segregation — The Cornerstone of Safe Disposal

The single most critical step in managing Derpanicate waste is segregation. Halogenated organic compounds (containing F, Cl, Br, or I) like Derpanicate cannot be mixed with non-halogenated solvents.[1] The reason is twofold and rooted in both chemistry and regulatory compliance.

From a chemical standpoint, mixing incompatible waste streams can trigger dangerous reactions, leading to heat generation, gas evolution, or even explosions.[2] From a disposal perspective, the treatment processes for halogenated and non-halogenated wastes are fundamentally different. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[1] In contrast, halogenated solvents require high-temperature incineration to break the carbon-halogen bonds and scrub the resulting acid gases (e.g., HCl) to prevent environmental pollution.[1] This process is significantly more complex and expensive.[1][3] Contaminating a large container of non-halogenated solvent with even a small amount of Derpanicate forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[1]

Therefore, the first principle is absolute: dedicate a specific waste stream solely for Derpanicate and other halogenated solvents. Never mix it with other waste categories like non-halogenated solvents, acids, bases, or aqueous waste.[2][4]

Pillar 2: In-Lab Containment and Accumulation

Once segregated, Derpanicate waste must be collected and stored safely within the laboratory at a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.[4][5] This process is governed by strict protocols to prevent spills, leaks, and exposure.

Step-by-Step Collection Protocol
  • Container Selection: Choose a container that is chemically compatible with Derpanicate.[6] High-density polyethylene (HDPE) or glass containers with tightly sealing screw-top caps are the standard.[4][7] Never use metal containers, as prolonged contact with halogenated solvents can lead to corrosion, especially if trace amounts of moisture lead to the formation of acids.[8] Ensure the container is in good condition, free of cracks or defects.[4]

  • Initial Labeling: Before adding the first drop of waste, affix a "Hazardous Waste" label to the container.[9] This label is a regulatory requirement by the Environmental Protection Agency (EPA).[10] Immediately fill in the generator's name and the full chemical name: "Waste Derpanicate." If other halogenated solvents are to be added, their full chemical names must also be listed.[9] Do not use abbreviations or chemical formulas.[9]

  • Waste Accumulation: Place the labeled container within secondary containment, such as a spill tray, in your designated SAA.[3] This is typically inside or near the chemical fume hood where the waste is generated.[4] Use a funnel when transferring waste to prevent spills.

  • Container Management:

    • Keep it Closed: The container must remain closed and sealed at all times, except when you are actively adding waste.[3][9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Do Not Overfill: Fill the container to no more than 90% of its capacity.[4][11] The remaining headspace allows for vapor expansion, preventing pressure buildup and potential container rupture.

Data Presentation: Waste Container Specifications
ParameterSpecificationRationale
Primary Container Material High-Density Polyethylene (HDPE), Borosilicate Glass[6][7]Chemical resistance to halogenated organic solvents prevents degradation and leaks.
Container Cap Polypropylene or Teflon-lined Screw Cap[9]Ensures a vapor-tight seal to prevent emissions and spills.
Maximum Fill Level 90% of Total Volume[4]Allows for liquid and vapor expansion with temperature changes, preventing over-pressurization.
Required Labeling "Hazardous Waste" + Full Chemical Names + % Composition[4][10]Complies with EPA regulations and informs emergency responders and disposal technicians of contents.
Location Designated Satellite Accumulation Area (SAA)[3]Ensures waste is managed at the point of generation under the control of trained personnel.
Secondary Containment Required (e.g., Spill Tray)[3][12]Contains potential leaks or spills from the primary container, protecting the surrounding environment.

Pillar 3: The Disposal Workflow — From Lab to Final Disposition

When your Derpanicate waste container is full (at 90% capacity), the formal disposal process begins. This workflow ensures a safe transition from your laboratory to your institution's central waste management facility.

Mandatory Visualization: Derpanicate Waste Disposal Workflow

G A 1. Container Reaches 90% Capacity in SAA B 2. Finalize Hazardous Waste Label A->B C 3. Securely Seal Container (Vapor-Tight) B->C D 4. Is container stored in a secure SAA? C->D E Move to designated SAA within the lab. D->E No F 5. Submit Waste Pickup Request to EHS D->F Yes E->F G 6. EHS Personnel Collect Waste for Transport F->G H 7. Transport to Central Accumulation Area (CAA) G->H I 8. Manifested for Off-site Incineration by Vendor H->I

Caption: Decision workflow for full Derpanicate waste containers.

Step-by-Step Full Container Protocol
  • Finalize the Label: Complete the hazardous waste tag by estimating the percentage of each component in the container. Ensure all required fields are filled out legibly.[4]

  • Seal and Secure: Tightly screw the cap on the container. Wipe down the exterior to remove any contamination.

  • Request Pickup: Do not move the waste from one SAA to another.[10] Follow your institution's specific procedure to request a pickup from the Environmental Health & Safety (EHS) department. This is typically done through an online portal.[4]

  • EHS Collection: Trained EHS professionals will collect the sealed and labeled container from your lab's SAA and transport it to the facility's Central Accumulation Area (CAA).[10] At this point, the chain of custody formally transfers from you to your institution's waste management team.

  • Final Disposition: From the CAA, the waste is manifested and transported by a licensed hazardous waste vendor for final disposal, which, for Derpanicate, will be high-temperature incineration in accordance with EPA regulations.[1][10]

Pillar 4: Emergency Preparedness — Spill Management

Even with the best practices, spills can occur. Immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the lab.

  • Assess the Situation: If the spill is large, immediately evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For small, manageable spills within a fume hood, ensure you are wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).[4]

  • Contain and Absorb: Use a spill kit with absorbent materials appropriate for organic solvents.[4] Do not use combustible materials like paper towels on their own.

  • Package and Label: Collect the contaminated absorbent material in a compatible container (e.g., a heavy-duty plastic bag or bucket). Seal it and label it as "Solid Waste containing Derpanicate."

  • Request Pickup: Submit a hazardous waste pickup request for the spill cleanup materials.

By adhering to these scientifically grounded and procedurally validated steps, you contribute to a culture of safety and responsibility. Proper chemical waste management is not an afterthought; it is an integral part of credible scientific research.

References

  • Environmental Health and Safety Office, Ball State University. (n.d.). Waste Container Compatibility. Retrieved from BSU website. [Link: Not a direct URL, but information is widely available on university EHS sites.]
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website. [Link: https://www.acewaste.com.
  • Cispro, L. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link: https://www.labmanager.com/in-focus/managing-hazardous-chemical-waste-in-the-lab-27028]
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. [Link: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-disposal/organic-solvent-waste-disposal/]
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. [Link: https://ehs.wsu.
  • BenchChem. (2025). Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste). Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/sw120-disposal-procedures]
  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from CP Lab Safety website. [Link: https://www.calpaclab.
  • Labster. (2023, April 18). Laboratory Waste Management. Retrieved from Labster website. [Link: https://www.labster.
  • Agilent Technologies, Inc. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. [Link: https://www.agilent.com/sds/EPA-2101N-1_20190328_USH_EN.pdf]
  • University of Houston-Clear Lake. (n.d.). UHCL Lab Wastestream Chart. Retrieved from UHCL website. [Link: https://www.uhcl.edu/health-safety/environmental/documents/uhcl-lab-wastestream-chart.pdf]
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from LSS website. [Link: https://www.laborsecurity.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link: https://sites.northwestern.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link: https://www.eurochlor.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories. [Link: https://www.epa.gov/sites/default/files/2014-01/documents/school_labs_fact_sheet.pdf]
  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link: https://www.ncbi.nlm.nih.gov/books/NBK55883/]
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link: https://www.epa.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. [Link: https://ehrs.temple.

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Handling

Comprehensive Safety &amp; PPE Protocol for Handling Derpanicate (CAS 99518-29-3)

Derpanicate (CAS 99518-29-3) is a nicotinic acid ester originally developed for its antihypercholesterolaemic and vasodilating properties[1]. Today, it is primarily utilized as an active pharmaceutical ingredient (API) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Derpanicate (CAS 99518-29-3) is a nicotinic acid ester originally developed for its antihypercholesterolaemic and vasodilating properties[1]. Today, it is primarily utilized as an active pharmaceutical ingredient (API) in laboratory research and drug development settings[1]. With a molecular weight of 975.1 g/mol and a complex structure containing multiple ester linkages (Formula: C46H54N8O12S2), handling this compound requires strict adherence to specialized laboratory safety protocols[2]. Because Derpanicate is typically supplied as a lyophilized powder or crystalline solid, it presents specific occupational hazards—namely, inhalation of aerosolized particulates and dermal absorption[1],[2].

Risk Assessment & The Causality of PPE Selection

As a Senior Application Scientist, I emphasize that Personal Protective Equipment (PPE) selection must be driven by the physicochemical properties of the specific compound rather than generic laboratory rules. The National Research Council's mandates that rigorous hazard evaluation is the foundational step in chemical management[3],[4].

  • Dermal Penetration Risk: Derpanicate is a lipophilic ester. Lipophilic molecules can partition effectively into the stratum corneum of the skin, leading to systemic absorption. Therefore, standard latex gloves are insufficient; nitrile gloves are required due to their superior chemical resistance to organic esters and the organic solvents (such as DMSO or ethanol) frequently used during reconstitution.

  • Inhalation Hazard: The handling of dry API powders inherently carries the risk of aerosolization. Inhaling pharmacologically active compounds can bypass first-pass metabolism, leading to rapid systemic exposure. Respiratory protection and environmental engineering controls (e.g., fume hoods) are non-negotiable[5],[6].

  • Ocular Vulnerability: Fine powders can cause severe mechanical irritation or chemical damage to the cornea upon contact. Safety goggles must provide a full seal to prevent particulate ingress[5].

Quantitative PPE Specifications

dictate that PPE must be selected based on a documented hazard assessment[7]. The following table outlines the mandatory PPE for handling Derpanicate, grounded in these regulatory standards[6].

PPE CategorySpecific RequirementOSHA/ANSI StandardCausality / Scientific Justification
Dermal (Hands) Double-layered Nitrile Gloves (≥ 5 mil thickness)OSHA 29 CFR 1910.138Nitrile provides high resistance to lipophilic esters and reconstitution solvents (e.g., DMSO). Double-gloving ensures integrity if the outer layer is breached.
Dermal (Body) Disposable, fluid-resistant lab coat with knit cuffsOSHA 29 CFR 1910.132Prevents powder accumulation on personal clothing. Knit cuffs prevent exposed skin at the wrist interface.
Respiratory N95 or P100 Particulate Respirator (or PAPR for bulk)OSHA 29 CFR 1910.134Filters out ≥95% to 99.97% of airborne API particulates generated during weighing or transfer.
Ocular ANSI Z87.1-certified tight-fitting safety gogglesOSHA 29 CFR 1910.133Protects the mucous membranes of the eyes from aerosolized powder and accidental solvent splashes during reconstitution[5].

Experimental Protocols: Handling & Spill Response

To ensure a self-validating safety system, the following step-by-step methodologies must be strictly followed. By neutralizing the powder into a solution as early as possible, the primary inhalation risk is systematically eliminated.

Protocol A: Safe Weighing and Reconstitution Workflow
  • Environmental Preparation & PPE Donning: Verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder-weighing fume hood is operational with an inward face velocity of 80–100 fpm. Don PPE in this order: Lab coat, N95/P100 respirator, safety goggles, and double nitrile gloves. Pull the outer glove over the cuff of the lab coat.

  • Equipment Staging: Place a microbalance inside the ventilated enclosure. Use anti-static weigh boats and anti-static spatulas. (Causality: Static electricity can cause fine API powders like Derpanicate to repel and aerosolize, drastically increasing inhalation risk.)

  • Weighing and Transfer: Carefully open the Derpanicate vial only inside the active hood. Transfer the required mass (e.g., 5 mg) to the weigh boat using slow, deliberate movements to minimize air currents.

  • In-Situ Reconstitution: Do not remove the dry powder from the hood. Add the predetermined volume of solvent (e.g., DMSO for in vitro assays) directly to the weigh boat or transfer vial within the enclosure. Seal the vial securely and vortex until completely dissolved.

  • Doffing and Decontamination: Wipe down the balance and hood surfaces with a solvent-dampened cloth (e.g., 70% ethanol), followed by soap and water. Doff PPE: Remove outer gloves first, then goggles, respirator, lab coat, and finally inner gloves. Wash hands thoroughly.

Protocol B: Spill Response and Disposal Plan

In the event of a Derpanicate powder spill, immediate containment is required to prevent laboratory contamination[3].

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a ventilated hood.

  • Wet-Wipe Protocol: Never use a brush or dry paper towel, which will aerosolize the API. Gently cover the spill with absorbent pads and carefully wet them with a suitable solvent (e.g., 70% ethanol) to dissolve and trap the powder.

  • Disposal: Place all contaminated wipes, weigh boats, and compromised PPE into a designated, sealable hazardous waste container. Label clearly as "Hazardous Chemical Waste: Derpanicate (Nicotinic Acid Ester)" in compliance with EPA and institutional environmental health guidelines[2],[3].

Operational Workflow Diagram

G Start Start: Derpanicate Handling Risk Hazard Assessment (Lipophilic & Aerosol Risk) Start->Risk PPE_Don Don PPE: N95/P100, Nitrile, Goggles Risk->PPE_Don Env_Control Engage Env. Controls (Fume Hood / BSC) PPE_Don->Env_Control Weighing Weighing & Transfer (Anti-static tools) Env_Control->Weighing Recon In-Situ Reconstitution (e.g., DMSO/EtOH) Weighing->Recon Spill Spill Occurs? Recon->Spill Spill_Resp Wet-Wipe Spill Protocol (Do Not Dry Sweep) Spill->Spill_Resp Yes Doffing Doff PPE & Decontaminate Spill->Doffing No Disposal Hazardous Waste Disposal Spill_Resp->Disposal Doffing->Disposal

Logical workflow for Derpanicate handling, emphasizing PPE donning and spill response.

References
  • U.S. Environmental Protection Agency (EPA). "Derpanicate - Chemical Details". EPA CompTox Chemicals Dashboard.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

Sources

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